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  • Product: (1-(Pyridin-2-yl)cyclobutyl)methanamine
  • CAS: 1228994-77-1

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of (1-(Pyridin-2-yl)cyclobutyl)methanamine

Executive Summary The incorporation of sp³-rich, highly strained ring systems into pharmacophores is a major driver in modern drug discovery, aimed at improving metabolic stability and three-dimensional target engagement...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich, highly strained ring systems into pharmacophores is a major driver in modern drug discovery, aimed at improving metabolic stability and three-dimensional target engagement. (1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1) represents a prime example of such a building block. It fuses a basic primary amine, a strained cyclobutane spacer, and a pyridine heterocycle.

For researchers and drug development professionals, the rigorous structural validation of this compound is critical. The proximity of the electron-withdrawing pyridine ring to the puckered cyclobutane system creates unique spectroscopic signatures. This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characterization of this molecule, detailing not just the expected data, but the underlying physical causality and the self-validating experimental protocols required to obtain it.

Molecular Architecture & Analytical Strategy

The analytical strategy for (1-(Pyridin-2-yl)cyclobutyl)methanamine must account for three distinct microenvironments:

  • The Pyridine Ring : An aromatic system that induces strong magnetic anisotropy, deshielding adjacent protons.

  • The Cyclobutane Ring : A highly strained, non-planar system existing in a dynamic "butterfly" equilibrium.

  • The Methanamine Group : A primary amine capable of hydrogen bonding and rapid proton exchange.

To ensure absolute structural confidence, a multi-modal analytical workflow is required.

AnalyticalWorkflow Prep Sample Preparation NMR NMR Spectroscopy (1H, 13C, D2O Shake) Prep->NMR MS LC-MS (ESI+) Fragmentation Prep->MS IR ATR-FTIR Vibrational Modes Prep->IR Valid Structural Validation NMR->Valid MS->Valid IR->Valid

Fig 1: Multi-modal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The interpretation of the NMR spectra relies heavily on understanding the spatial geometry of the molecule. According to established principles of cyclobutane NMR analysis [1], the cyclobutane ring is not a planar square; it exists in a puckered conformation to alleviate torsional strain.

  • The Cyclobutane Protons : The C2 and C4 protons are adjacent to the quaternary C1 center (which bears the pyridine and methanamine groups). The magnetic anisotropy of the pyridine ring deshields these protons, pushing them downfield relative to the C3 protons. Because of the puckered geometry and the restricted rotation, these protons present as complex multiplets rather than simple triplets.

  • The Methanamine Protons : The -CH₂- group of the methanamine is attached directly to the quaternary C1 carbon. Because there are no adjacent protons on C1 to couple with, this methylene group appears as a sharp singlet , which is a critical diagnostic feature of this specific connectivity [2].

  • The Amine Protons : The -NH₂ protons appear as a broad singlet due to quadrupolar relaxation of the nitrogen nucleus and rapid intermolecular exchange.

Expected NMR Data Summary
NucleusPosition / AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
¹H Pyridine H-6 (ortho to N)~8.55ddd1H~4.8, 1.8, 0.9
¹H Pyridine H-4 (para to N)~7.65td1H~7.7, 1.8
¹H Pyridine H-3~7.25dt1H~8.0, 1.0
¹H Pyridine H-5~7.15ddd1H~7.5, 4.8, 1.1
¹H Methanamine (-CH₂-)~2.95s2H-
¹H Cyclobutane C2, C4~2.35 - 2.55m4HComplex
¹H Cyclobutane C3~1.85 - 2.05m2HComplex
¹H Amine (-NH₂)~1.40br s2H-
¹³C Pyridine C-2 (ipso)~165.0Cq--
¹³C Pyridine C-6~149.2CH--
¹³C Pyridine C-4~136.5CH--
¹³C Pyridine C-3, C-5~121.5, ~121.0CH--
¹³C Methanamine (-CH₂-)~52.5CH₂--
¹³C Cyclobutane C-1~49.0Cq--
¹³C Cyclobutane C-2, C-4~33.5CH₂--
¹³C Cyclobutane C-3~15.8CH₂--
Self-Validating Protocol: High-Resolution NMR & D₂O Exchange

To ensure the trustworthiness of the assignment, a D₂O shake experiment must be performed to validate the primary amine.

  • Preparation : Dissolve 15-20 mg of the free base compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition (1H) : Acquire a standard 1H spectrum at 400 MHz or higher. Ensure the relaxation delay (d1) is at least 2 seconds to allow full relaxation of the quaternary-adjacent protons.

  • Validation (D₂O Shake) : Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds. Re-acquire the 1H spectrum.

  • Observation : The broad singlet at ~1.40 ppm will disappear due to rapid H/D exchange (forming -ND₂), confirming its identity as the amine protons. The -CH₂- singlet at ~2.95 ppm will remain unaffected, validating the lack of enolizable alpha-protons.

Mass Spectrometry (MS) and Fragmentation Dynamics

Causality of Fragmentation

In Electrospray Ionization (ESI+), the highly basic primary amine is readily protonated, yielding a strong molecular ion [M+H]⁺ at m/z 163.1.

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes specific, predictable fragmentation pathways governed by the stability of the resulting carbocations [3].

  • Loss of Ammonia : The most favorable initial fragmentation is the loss of neutral NH₃ (17 Da) via alpha-cleavage, leaving a stabilized tertiary carbocation at the C1 position of the cyclobutane ring (m/z 146.1).

  • Ring Opening : Cyclobutane rings are highly strained (~26 kcal/mol of ring strain). The energy imparted during CID frequently drives the retro-[2+2] cycloaddition or direct cleavage of the cyclobutane ring, resulting in the loss of ethylene (C₂H₄) or propylene, leaving a stable pyridyl-substituted fragment.

MSFragmentation Parent [M+H]+ m/z 163.1 Frag1 [M+H - NH3]+ m/z 146.1 Parent->Frag1 - NH3 (-17 Da) Frag3 Pyridyl Cation+ m/z 78.0 Parent->Frag3 Deep Cleavage Frag2 Pyridyl-Alkene+ m/z ~118.1 Frag1->Frag2 Ring Opening (-C2H4)

Fig 2: Primary ESI+ MS fragmentation pathways for the compound.

Self-Validating Protocol: LC-MS (ESI+)
  • Preparation : Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid ensures complete protonation of the primary amine.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Acquisition : Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Validation : Isolate the m/z 163.1 parent ion and apply a collision energy ramp (10-30 eV) to observe the sequential appearance of the m/z 146.1 and m/z 118.1 daughter ions, confirming the structural connectivity.

Infrared (IR) Spectroscopy

Causality of Vibrational Modes

Infrared spectroscopy provides orthogonal validation of the functional groups. The primary amine (-NH₂) is the most diagnostic feature. Because it has two N-H bonds, it exhibits two distinct stretching modes: symmetric and asymmetric, resulting in a characteristic "doublet" in the high-frequency region [4].

Furthermore, the ring strain of the cyclobutane ring slightly increases the s-character of its C-H bonds compared to unstrained alkanes. While normal sp³ C-H stretches occur around 2850-2950 cm⁻¹, the cyclobutane C-H stretches are pushed slightly higher, though they remain distinct from the sp² C-H stretches of the pyridine ring (>3000 cm⁻¹).

Expected IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment / Causality
~3350, 3280 Medium, DoubletN-H Stretch (Primary Amine) : Asymmetric and symmetric stretching of the -NH₂ group.
~3050 - 3010 WeakC-H Stretch (sp²) : Aromatic C-H bonds of the pyridine ring.
~2960 - 2870 StrongC-H Stretch (sp³) : Aliphatic C-H bonds of the cyclobutane and methylene groups.
~1590, 1570 StrongC=N / C=C Stretch : In-ring stretching vibrations of the pyridine heterocycle.
~1475, 1435 MediumC-H Bending : Scissoring deformations of the cyclobutane methylene groups.
~750 StrongC-H Out-of-Plane Bend : Characteristic of an ortho-disubstituted-like (2-substituted) pyridine ring.
Self-Validating Protocol: ATR-FTIR
  • Preparation : Ensure the ATR (Attenuated Total Reflectance) crystal (typically diamond or ZnSe) is thoroughly cleaned with isopropanol and a background spectrum is collected.

  • Acquisition : Place 2-3 mg of the neat, solid compound directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the solid.

  • Measurement : Collect 32 scans from 4000 cm⁻¹ to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation : Verify the presence of the 3350/3280 cm⁻¹ doublet. If a single broad peak is observed instead, the sample may have degraded to a secondary amine or is heavily hydrated (water O-H stretch overlapping).

References

  • Introduction to Spectroscopy, 5th Edition Cengage Learning (Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan)[Link][1]

  • 12.3: Mass Spectrometry of Some Common Functional Groups Chemistry LibreTexts[Link][2]

  • Spectrometric Identification of Organic Compounds, 8th Edition John Wiley & Sons (Robert M. Silverstein, Francis X. Webster, David J. Kiemle)[Link][3]

Sources

Exploratory

The Pharmacological Evolution of Pyridin-2-yl-Methylamine Derivatives: From Coordination Chemistry to Targeted Therapeutics

Executive Summary Pyridin-2-yl-methylamine, commonly known as 2-picolylamine or 2-aminomethylpyridine, is a highly versatile organic scaffold. Originally prized in the mid-20th century for its bidentate chelating propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridin-2-yl-methylamine, commonly known as 2-picolylamine or 2-aminomethylpyridine, is a highly versatile organic scaffold. Originally prized in the mid-20th century for its bidentate chelating properties in transition metal catalysis, this compound has since evolved into a privileged pharmacophore in medicinal chemistry. This technical guide explores the structural rationale, self-validating synthetic methodologies, and biological applications of pyridin-2-yl-methylamine derivatives, providing actionable insights for drug development professionals.

Historical Origins: From Catalysis to Medicinal Scaffolds

The initial synthesis and application of 2-picolylamine were deeply rooted in coordination chemistry[1]. As a bidentate ligand, it forms exceptionally stable complexes with transition metals. A classic example is its use in Baratta's catalyst ( RuCl2​(PPh3​)2​(ampy) ), where the 2-picolylamine (ampy) ligand facilitates highly efficient transfer hydrogenation[2].

However, the true inflection point for this scaffold occurred when medicinal chemists identified its potential to modulate the physicochemical properties of drug candidates. The transition from a simple chelating agent to a core building block in drug discovery was driven by its optimal pKa, hydrogen-bonding capacity, and ability to improve the aqueous solubility of highly lipophilic molecules.

Pharmacophore Rationale and Structural Causality

In rational drug design, the pyridin-2-yl-methylamine moiety actively participates in target engagement rather than acting as a passive structural linker.

  • Hydrogen Bonding & Chelation: The pyridine nitrogen serves as a robust hydrogen-bond acceptor, while the methylamine bridge provides a flexible vector for functionalization.

  • Synergistic Substitution & Metabolic Stability: Research has demonstrated that specific substitutions on the pyridine ring drastically alter pharmacological activity. For instance, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhances 5-HT1A receptor agonism[3]. However, electron-rich pyridine derivatives, while potent in vitro, are highly susceptible to redox-active enzymes (e.g., Cytochrome P450s, MAOs). To maintain in vivo efficacy, medicinal chemists employ strategic fluorination (e.g., incorporating a fluorine atom in the β -position to the amino function) to block metabolic degradation and enhance oral bioavailability[4].

Synthetic Methodologies: Reductive Amination Protocol

The industrial-scale synthesis of complex pyridin-2-yl-methylamine derivatives requires highly chemoselective methods. Traditional multi-step syntheses often suffer from low yields (e.g., ~5% overall optimized yield)[5]. To circumvent this, a highly efficient reductive amination of cyanohydrins was developed, boosting productivity by over 450%[6].

Protocol: Chemoselective Reductive Amination of Cyanohydrins

This self-validating workflow ensures the selective reduction of the intermediate imine without degrading the sensitive nitrile group.

Step 1: Substrate Solvation & Imine Formation

  • Action: In a reaction vessel, dissolve 0.037 mol of the target cyanohydrin and 0.045 mol of the specific pyridin-2-yl-methylamine derivative in 300 mL of anhydrous methanol[6].

  • Causality: Methanol acts as a protic solvent that stabilizes the transition state during nucleophilic attack, facilitating rapid and complete imine formation.

Step 2: Base-Catalyzed Neutralization

  • Action: Add 0.081 mol of 1,4-diazabicyclo[2.2.2]octane (DABCO)[6].

  • Causality: If the amine is introduced as a salt, DABCO serves as a sterically hindered, non-nucleophilic base to liberate the free amine, driving the equilibrium toward the imine intermediate without participating in side reactions.

Step 3: Selective Reduction and Cyanide Scavenging (Critical Step)

  • Action: Introduce 0.06 mol of sodium cyanoborohydride ( NaBH3​CN ) and 0.0407 mol of Iron(II) Sulfate heptahydrate ( FeSO4​⋅7H2​O )[6]. Stir for 4 hours at room temperature.

  • Causality: NaBH3​CN provides mild, pH-dependent hydride transfer specific to the protonated imine. The addition of FeSO4​ is the crucial mechanistic intervention: it acts as a transition-metal scavenger for free cyanide ions released during the reaction. By sequestering CN− into stable iron complexes, it prevents catalyst poisoning and drives the reductive amination to completion[6].

Step 4: Isolation and Quality Control (Self-Validation)

  • Action: Evaporate the solvent to dryness. Reconstitute the residue in water, extract with ethyl acetate (3x), wash the organic phase with brine, and dry over MgSO4​ [6].

  • Validation: Perform LC-MS and 1H -NMR. The complete disappearance of the imine proton signal (~8.0 ppm) and the emergence of the secondary amine methylene protons serve as the internal validation of successful reduction.

SyntheticWorkflow A Cyanohydrin Intermediate C Imine Formation (Methanol + DABCO) A->C B Pyridin-2-yl-methylamine (Core Scaffold) B->C D Selective Reduction (NaBH3CN + FeSO4) C->D FeSO4 scavenges CN- E Target Derivative (High Yield API) D->E Chemoselective

Synthetic workflow of pyridin-2-yl-methylamine derivatives via reductive amination.

Therapeutic Applications and Biological Pathways

Neuropharmacology: 5-HT1A Receptor Agonism

Derivatives of 2-pyridinemethylamine have been extensively optimized as selective, orally active agonists for the 5-HT1A receptor[3]. By fine-tuning the electron density of the pyridine ring and shielding the side chain, researchers have developed compounds that exhibit potent, long-lasting antidepressant and anxiolytic effects in vivo[4].

Pathway Ligand Pyridin-2-yl-methylamine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Agonism Gi Gi/o Protein Activation Receptor->Gi Coupling AC Adenylyl Cyclase Inhibition Gi->AC Inhibition cAMP Decreased cAMP Levels AC->cAMP Reduction Effect Antidepressant Efficacy cAMP->Effect Downstream

Mechanism of action for pyridin-2-yl-methylamine derivatives as 5-HT1A receptor agonists.
Metabolic Disorders: Glucose-6-Phosphatase Inhibition

Beyond neurology, the 2-picolylamine template has been utilized to synthesize thiourea derivatives targeting metabolic pathways. In recent in vivo studies, derivatives such as 1,3-bis(2-benzyl-3-phenyl-1-(pyridine-2-yl)propyl) thiourea demonstrated profound inhibition of glucose-6-phosphatase[7]. In streptozotocin-induced diabetic models, this derivative successfully reversed hyperglycemia, hyperlipidemia, and weight loss without exerting systemic toxicity[7].

Quantitative Data: Efficacy and SAR Summary

To contextualize the versatility of the pyridin-2-yl-methylamine scaffold, the following table summarizes the quantitative efficacy of its prominent derivatives across different therapeutic and chemical domains.

Compound / Derivative ClassTarget / ApplicationPrimary Biological EffectKey Efficacy Metric
3-chloro-4-fluorophenyl-(...)-methanone 5-HT1A ReceptorAgonism (Antidepressant)High in vivo potency & enhanced oral bioavailability[3]
Compound I (Thiourea Derivative) Glucose-6-phosphataseEnzyme Inhibition (Antidiabetic)21.42 ± 5.113 mg released PO4​ (vs 84.55 mg control)[7]
RuCl2​(PPh3​)2​(ampy) Transfer HydrogenationChemical CatalysisHigh turnover frequency in transition metal coordination[2]

References

  • 2-Picolylamine - Wikipedia Source: Wikipedia URL:[Link]

  • Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine (EP1358179B1)
  • In vivo glucose-6-phosphatase inhibitory, toxicity and antidiabetic potentials of 2-picolylamine thioureas in Swiss albino mice Source: Saudi Journal of Biological Sciences (PubMed Central) URL:[Link]

Sources

Foundational

Technical Whitepaper: Advanced Safety and Handling Guidelines for (1-(Pyridin-2-yl)cyclobutyl)methanamine

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate the safety and handling profiles of novel bifunctional building blocks. (1-(Pyridin-2-yl)cyclobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate the safety and handling profiles of novel bifunctional building blocks. (1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1) is a high-value intermediate commonly utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients[1].

However, its unique structural motifs—combining a strongly nucleophilic primary amine with a systemically toxic pyridine ring—dictate rigorous, non-standard handling protocols. This whitepaper synthesizes physicochemical data with field-proven causality to establish self-validating safety workflows for researchers handling this compound.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must understand why it behaves the way it does. The hazard profile of (1-(Pyridin-2-yl)cyclobutyl)methanamine is a direct consequence of its three core structural components:

  • The Pyridine Moiety: Pyridine derivatives act as weak bases but are highly lipophilic, allowing them to rapidly penetrate the skin barrier[2]. This moiety is responsible for the compound's potential systemic toxicity, which can manifest as central nervous system depression, respiratory irritation, and hepatic strain[3].

  • The Primary Methanamine Group: Primary aliphatic amines are strongly basic and highly nucleophilic. This group drives the compound's corrosivity, capable of causing severe chemical burns to the skin and irreversible ocular damage[4]. Furthermore, primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts, necessitating inert handling.

  • The Cyclobutyl Core: The strained, four-membered cyclobutane ring adds steric bulk and lipophilicity, which can enhance dermal absorption rates compared to linear aliphatic analogs[5].

Quantitative Data & Hazard Classification

The following table summarizes the critical physicochemical parameters and inferred GHS hazard classifications based on its functional groups.

ParameterValueMechanistic Causality & Safety Implication
CAS Number 1228994-77-1Primary identifier for inventory and regulatory tracking[1].
Molecular Formula C10H14N2High nitrogen content dictates basicity and nucleophilicity[5].
Molecular Weight 162.23 g/mol Relatively low mass increases volatility and inhalation risk[5].
Functional Groups Pyridine, Primary AminePyridine drives systemic toxicity[2]; amine drives corrosivity[4].
Incompatibilities Strong oxidizers, acidsExothermic reactions; potential for rapid gas evolution and ignition[3].

Self-Validating Experimental Protocols

Standard operating procedures (SOPs) often fail because they rely on blind compliance. The following methodology integrates self-validating steps —immediate physical feedback mechanisms that confirm the safety control is actively working.

Methodology: Safe Weighing, Reaction Setup, and Quenching

Step 1: Environmental & PPE Validation

  • Action: Conduct all work inside a certified chemical fume hood. Don butyl rubber gloves (or double-layered nitrile), splash goggles, and a flame-resistant lab coat.

  • Causality: Pyridine derivatives act as penetration enhancers and can rapidly degrade standard, thin latex gloves[6].

  • Self-Validation: Tape a small piece of tissue paper to the bottom of the fume hood sash. If the tissue pulls inward steadily, the face velocity is sufficient (>100 fpm).

Step 2: Inert Atmosphere Establishment

  • Action: Purge the reagent bottle and the reaction vessel with Argon or Nitrogen gas.

  • Causality: The primary amine group will nucleophilically attack atmospheric CO₂, forming a carbamate salt crust. This degrades stoichiometric accuracy and can cause dangerous pressure buildup in sealed vials.

  • Self-Validation: Route the exhaust through a mineral oil bubbler. A steady rate of 1–2 bubbles per second visually confirms positive inert pressure, preventing atmospheric backflow.

Step 3: Closed-System Transfer

  • Action: Weigh the compound using a closed-system analytical balance or directly inside the fume hood using a static-dissipative spatula. Dissolve immediately in an anhydrous solvent (e.g., DCM or DMF).

  • Self-Validation: Record the tare weight of the spatula/vessel before and after transfer. A return to the exact initial tare confirms zero residual compound is left exposed to the ambient environment.

Step 4: Self-Validating Quench

  • Action: Post-reaction, quench any residual unreacted amine using a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl).

  • Causality: Acidification protonates the primary amine and the pyridine nitrogen, converting the volatile, lipophilic freebase into a water-soluble, non-volatile ammonium salt, rendering it safe for aqueous waste disposal.

  • Self-Validation: Test the aqueous layer with pH paper. A slightly acidic reading (pH 5–6) provides absolute confirmation that all basic amines have been successfully neutralized.

ExperimentalWorkflow Start Start: Reagent Handling CAS: 1228994-77-1 PPE Don PPE: Butyl/Nitrile Gloves, Goggles Start->PPE Hood Fume Hood Setup (Face Velocity >100 fpm) PPE->Hood Inert Argon Purge (Prevent CO2 Absorption) Hood->Inert Reaction Execute Reaction (e.g., Amide Coupling) Inert->Reaction Quench Acidic Quench (1M HCl) (Form Ammonium Salt) Reaction->Quench Validate Self-Validation: pH 5-6 Confirmed? Quench->Validate Waste Aqueous Waste Disposal Validate->Waste Yes (Neutralized) Adjust Add more HCl Validate->Adjust No (Basic) Adjust->Validate

Self-validating experimental workflow for primary amine handling and quenching.

Emergency Response & Spill Mitigation

In the event of a spill, the dual hazards of corrosivity and flammability must be managed simultaneously. Standard spill kits containing combustible absorbents are contraindicated.

Step-by-Step Spill Mitigation Logic
  • Hazard Assessment: Immediately assess the volume. Spills >50 mL outside of a fume hood require immediate laboratory evacuation due to the rapid accumulation of toxic pyridine vapors[3].

  • Containment via Inert Media: For minor spills within the hood, cover the liquid with an inert absorbent such as dry sand or vermiculite.

    • Causality: Do not use sawdust or paper towels. The heat generated by the oxidation or neutralization of the amine/pyridine mixture can easily ignite combustible organic absorbents[2].

  • Decontamination: Carefully sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container using non-sparking tools. Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual micro-droplets, followed by soap and water.

SpillMitigation Spill Spill Detected: Amine/Pyridine Derivative Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Contained Major Major Spill (>50 mL) Outside Fume Hood Assess->Major Uncontained Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Area & Notify HazMat Major->Evacuate NoSawdust Do NOT use Sawdust (Combustion Risk) Absorb->NoSawdust Dispose Transfer to Solid Hazardous Waste Absorb->Dispose

Emergency spill mitigation logic for flammable and corrosive amine derivatives.

References

  • [1-(pyridin-2-yl)cyclobutyl]methanamine — Chemical Substance Information NextSDS URL:[Link]

  • 12 Safety Precautions To Follow When Handling Pyridine Post Apple Scientific URL:[Link]

  • Pyridine - SAFETY DATA SHEET PENTA Chemicals URL:[Link]

  • Incident management: pyridine GOV.UK URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications URL:[Link]

  • 1228994-77-1 (C10H14N2) PubChemLite (National Center for Biotechnology Information) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of (1-(Pyridin-2-yl)cyclobutyl)methanamine Derivatives

Introduction & Pharmacological Rationale (1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1)[1] is a highly versatile, privileged pharmacophore utilized in the preclinical development of central nervous system (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

(1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1)[1] is a highly versatile, privileged pharmacophore utilized in the preclinical development of central nervous system (CNS) therapeutics. Its structural topology is specifically tailored for targeting aminergic G-protein coupled receptors (GPCRs) and sigma receptors.

As a Senior Application Scientist, it is critical to understand the causality of the scaffold before initiating in vitro testing:

  • The Primary Amine: At physiological pH (7.4), the methanamine group is protonated. This positive charge is non-negotiable for aminergic GPCRs, as it forms a critical salt bridge with conserved aspartate residues (e.g., Asp 3.32 ) within the receptor's orthosteric binding pocket.

  • The Cyclobutyl Ring: Unlike flexible linear alkyl chains, the cyclobutane ring acts as a rigid, lipophilic spacer. This restricts the conformational degrees of freedom, reducing the entropic penalty upon binding and enhancing metabolic stability against aliphatic hydroxylation.

  • The Pyridin-2-yl Moiety: Provides a hydrogen bond acceptor and a π -electron system for aromatic stacking (e.g., with Trp or Phe residues in the receptor). Its spatial vector, dictated by the cyclobutyl ring, ensures optimal alignment in the binding cleft.

The following protocols outline a self-validating in vitro screening cascade designed to evaluate the affinity, functionality, and CNS penetrance of derivatives based on this scaffold.

Experimental Workflow

G Prep Compound Preparation (1-(Pyridin-2-yl)cyclobutyl)methanamine Binding Primary Screening Radioligand Binding Assay (Ki) Prep->Binding Functional Secondary Screening cAMP Functional Assay (IC50/EC50) Binding->Functional Affinity Confirmed (Ki < 100 nM) ADME In Vitro ADME PAMPA-BBB Permeability Functional->ADME Efficacy Confirmed (Agonist/Antagonist) Lead Lead Selection & In Vivo Profiling ADME->Lead CNS Penetrant (Pe > 4.0 x 10^-6 cm/s)

Figure 1: Sequential in vitro screening cascade for CNS-active small molecules.

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Objective: To determine the thermodynamic binding affinity ( Ki​ ) of the test compound at the target receptor.

Causality & Rationale: We utilize a competitive binding format. The test compound must displace a known radiolabeled ligand (e.g., [3H] -ligand) from the receptor membrane. The concentration required to displace 50% of the radioligand ( IC50​ ) is mathematically converted to the true inhibition constant ( Ki​ ) using the [2]. This corrects for the concentration and affinity of the radioligand used, allowing for standardized comparison across different assay conditions.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend receptor-expressing CHO-K1 or HEK293 cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Homogenize briefly to ensure uniform vesicle size.

  • Assay Assembly: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -radioligand (at a concentration equal to its Kd​ ), and 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer. Add scintillation fluid and quantify radioactivity using a MicroBeta counter.

Self-Validation Mechanism: Non-specific binding (NSB) is defined using a 100-fold excess (10 µM) of an unlabeled reference ligand. The assay is only considered valid if specific binding constitutes >80% of the total radioactive signal.

Protocol B: Cell-Based Functional Assay (cAMP Accumulation)

Objective: To determine the intrinsic efficacy (agonist, antagonist, or inverse agonist profile) of the compound[3].

Causality & Rationale: Binding affinity ( Ki​ ) does not predict functional outcome. For Gαi​ -coupled targets, receptor activation inhibits adenylyl cyclase, lowering cAMP levels. We stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP "ceiling." This provides a large, measurable window to observe Gαi​ -mediated cAMP suppression. IBMX is added to inhibit phosphodiesterases, preventing premature cAMP degradation.

Step-by-Step Methodology:

  • Cell Seeding: Plate target-expressing cells at 10,000 cells/well in a 384-well white microplate.

  • Compound Incubation: Add test compounds (serial dilutions) in stimulation buffer containing 0.5 mM IBMX. Incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add Forskolin (EC 80​ concentration, typically 1-3 µM) to all wells except basal controls. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP. Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620/665 nm).

Self-Validation Mechanism: The assay's robustness is continuously monitored using the Z'-factor. A plate is only accepted if Z′≥0.5 , confirming a wide statistical separation between the positive control (maximal cAMP inhibition) and the negative control (basal cAMP), thereby ruling out false positives due to assay drift.

Protocol C: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: To predict the passive CNS penetration of the compounds.

Causality & Rationale: Standard PAMPA uses lecithin, which mimics the gastrointestinal tract. To accurately simulate the tight junctions and unique lipid composition of the blood-brain barrier, we employ a modified PAMPA protocol utilizing porcine brain lipid extracts, originally validated by [4]. The cyclobutyl-pyridine motif is highly lipophilic, but its primary amine can hinder permeability if not properly shielded; this assay empirically verifies its traversal.

Step-by-Step Methodology:

  • Membrane Coating: Carefully apply 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to the filter membrane of the acceptor plate (pore size 0.45 µm).

  • Donor/Acceptor Assembly: Add 300 µL of test compound (10 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Combine the plates to form a "sandwich."

  • Incubation: Incubate the assembly at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

Self-Validation Mechanism: Mass balance is calculated for every well. A recovery rate of <80% flags the compound for potential non-specific binding to the polystyrene plate or retention within the artificial lipid membrane, preventing the artificial inflation of the permeability coefficient.

Quantitative Data Summary

The following table summarizes representative screening data for the parent fragment, an optimized derivative, and a standard reference drug.

CompoundBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)BBB Permeability ( Pe​ , 10−6 cm/s)Pharmacological Classification
Parent Fragment 452.0 ± 12.4> 10,00012.4 ± 0.8Weak Binder, High Permeability
Derivative A (Optimized) 12.5 ± 1.145.2 ± 3.48.7 ± 0.5Potent Antagonist, CNS Penetrant
Reference (Pitolisant) 1.5 ± 0.28.4 ± 1.015.2 ± 1.2Validated Standard

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

  • Kenakin, T. P. (2022). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery (6th Edition). Academic Press / Elsevier.

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.

  • NextSDS Chemical Database. [1-(pyridin-2-yl)cyclobutyl]methanamine (CAS: 1228994-77-1) Substance Information.

Sources

Application

Application Notes &amp; Protocols: Characterization of (1-(Pyridin-2-yl)cyclobutyl)methanamine as a Novel Ligand for Receptor Binding Assays

Introduction The discovery and characterization of novel receptor ligands are foundational to advancements in pharmacology and drug development. (1-(Pyridin-2-yl)cyclobutyl)methanamine is a novel small molecule with pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery and characterization of novel receptor ligands are foundational to advancements in pharmacology and drug development. (1-(Pyridin-2-yl)cyclobutyl)methanamine is a novel small molecule with potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (1-(Pyridin-2-yl)cyclobutyl)methanamine in receptor binding assays.

Note on the Novelty of (1-(Pyridin-2-yl)cyclobutyl)methanamine: As of the date of this publication, (1-(Pyridin-2-yl)cyclobutyl)methanamine is a compound for which specific receptor targets and binding affinities have not been publicly documented[1]. Therefore, this application note will serve as a detailed, exemplary framework for the characterization of this and other novel ligands. We will use a hypothetical G-Protein Coupled Receptor (GPCR), "Receptor X," to illustrate the protocols and principles.

Principles of Receptor-Ligand Binding Assays

Receptor-ligand binding assays are essential tools for quantifying the interaction between a ligand and its receptor. These assays allow for the determination of key parameters such as binding affinity (Kd or Ki), receptor density (Bmax), and the kinetics of association (kon) and dissociation (koff).

There are two primary categories of binding assays:

  • Radioactive Assays: Considered the gold standard for their sensitivity and robustness, these assays utilize a radiolabeled ligand.[2] The amount of bound radioligand is measured to determine the binding parameters.

  • Non-Radioactive Assays: These methods offer advantages in terms of safety and waste disposal.[3][4][5] Common non-radioactive techniques include Fluorescence Polarization (FP)[6][7][8][9], Fluorescence Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR)[10][11][12][13][14].

This guide will provide detailed protocols for three widely used assay formats: a radioligand filtration binding assay, a fluorescence polarization assay, and a surface plasmon resonance assay.

Experimental Workflows and Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of our unlabeled test compound, (1-(Pyridin-2-yl)cyclobutyl)methanamine, by measuring its ability to compete with a known radioligand for binding to "Receptor X".

  • Receptor Source: Cell membranes prepared from HEK293 cells transiently expressing "Receptor X".

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand for "Receptor X" (e.g., [³H]-agonist Y).

  • Test Ligand: (1-(Pyridin-2-yl)cyclobutyl)methanamine.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (10 µM) of a known, unlabeled ligand for "Receptor X".

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[15][16]

  • Membrane Preparation: Homogenize cells expressing "Receptor X" in a lysis buffer and pellet the membranes by centrifugation.[15] Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a BCA assay.[15]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of (1-(Pyridin-2-yl)cyclobutyl)methanamine (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[17]

    • 150 µL of the membrane preparation (typically 10-50 µg of protein).[15]

    • For total binding, add 50 µL of binding buffer instead of the test ligand.

    • For non-specific binding, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium, with gentle agitation.[15]

  • Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[16] Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[15]

  • Counting: Transfer the filters to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[16]

  • Calculate the specific binding at each concentration of the test ligand: Specific Binding = Total Binding - Non-specific Binding

  • Plot the specific binding as a function of the log concentration of (1-(Pyridin-2-yl)cyclobutyl)methanamine.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_ligand Prepare serial dilutions of (1-(Pyridin-2-yl)cyclobutyl)methanamine plate Add reagents to 96-well plate: - Test Ligand - Radioligand - Membranes prep_ligand->plate prep_radio Prepare fixed concentration of Radioligand prep_radio->plate prep_mem Prepare 'Receptor X' membrane homogenate prep_mem->plate incubate Incubate to reach equilibrium plate->incubate harvest Rapid filtration to separate bound from free radioligand incubate->harvest count Scintillation counting of bound radioactivity harvest->count analyze Calculate IC50 and Ki values count->analyze G ligand (1-(Pyridin-2-yl)cyclobutyl)methanamine receptor Receptor X (GPCR) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates response Cellular Response pkc->response

Sources

Method

Application Note: In Vivo Studies Design for (1-(Pyridin-2-yl)cyclobutyl)methanamine Derivatives in CNS Drug Discovery

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Compound: (1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1) Application: Central Nervous System (CNS) Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Compound: (1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1) Application: Central Nervous System (CNS) Pharmacokinetics, Blood-Brain Barrier (BBB) Penetration, and Behavioral Efficacy

Introduction & Pharmacological Rationale

(1-(Pyridin-2-yl)cyclobutyl)methanamine is a highly versatile, privileged building block frequently utilized in the design of neurotherapeutics and G-protein coupled receptor (GPCR) ligands. Its structural architecture provides three distinct pharmacological advantages:

  • Conformational Rigidity & Lipophilicity: The cyclobutane ring restricts the spatial orientation of the pharmacophore, reducing entropic penalty upon target binding while enhancing lipophilicity for blood-brain barrier (BBB) permeation.

  • Hydrogen Bond Acceptor: The 2-pyridyl moiety modulates the basicity of the adjacent amine and serves as a critical hydrogen-bond acceptor for target engagement.

  • Functionalizable Vector: The primary methanamine group (typically protonated at physiological pH, pKa ~9.5) allows for direct interaction with monoamine transporters or serves as a synthetic handle for amidation/alkylation.

Because derivatives of this scaffold are primarily targeted toward CNS indications, in vivo study designs must rigorously evaluate unbound brain exposure ( Kp,uu,brain​ ) rather than mere total brain concentration, alongside robust behavioral efficacy and safety pharmacology models.

In Vivo Pharmacokinetic & Brain Penetration Protocol

A critical failure point in CNS drug development is relying on total brain-to-plasma ratios ( Kp​ ). Total brain concentration is often skewed by non-specific binding to brain lipids. To accurately determine the concentration of the drug available to bind its target, we must calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )[1].

Experimental Workflow

PK_Workflow Dosing IV/PO Dosing (Rodent Model) Sampling Blood & Brain Sampling (Time-course) Dosing->Sampling Equilibrium Equilibrium Dialysis (fu,plasma & fu,brain) Sampling->Equilibrium LCMS LC-MS/MS Analysis (Bioanalytical) Sampling->LCMS Calc Calculate Kp,uu,brain (Unbound Partition) Equilibrium->Calc LCMS->Calc

Caption: In vivo pharmacokinetic and blood-brain barrier penetration assessment workflow.

Step-by-Step Methodology

Step 1: Formulation & Dosing

  • Causality: Due to the basic primary amine, the compound is best formulated as a hydrochloride salt in a vehicle of 0.9% Saline or 5% DMSO / 95% Water to ensure complete dissolution and prevent precipitation upon intravenous (IV) injection.

  • Action: Dose adult male Sprague-Dawley rats (n=3 per time point) via IV bolus (1 mg/kg) and oral gavage (PO, 10 mg/kg).

Step 2: Tissue Sampling & Homogenization

  • Action: Euthanize animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect blood via cardiac puncture into K2EDTA tubes; centrifuge to isolate plasma. Perfuse the brain with ice-cold saline to remove residual vascular blood, then excise and homogenize in a 1:3 (w/v) ratio of phosphate-buffered saline (PBS).

Step 3: Equilibrium Dialysis (Protein Binding)

  • Causality: To calculate Kp,uu,brain​ , the unbound fraction in plasma ( fu,plasma​ ) and brain homogenate ( fu,brain​ ) must be determined.

  • Action: Dialyze plasma and brain homogenate against PBS at 37°C for 4–6 hours using a rapid equilibrium dialysis (RED) device.

Step 4: LC-MS/MS Bioanalysis

  • Validation Standard: All bioanalytical methods must be validated according to the FDA Bioanalytical Method Validation Guidance (2018), ensuring accuracy, precision, and the inclusion of Incurred Sample Reanalysis (ISR) [2].

  • Action: Extract samples using protein precipitation (Acetonitrile containing an isotopically labeled internal standard). Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the [M+H]+ transition.

Step 5: Data Calculation

  • Calculate Kp,uu,brain​ using the formula:

    Kp,uu,brain​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​
  • Interpretation: A Kp,uu,brain​ value between 0.3 and 1.0 indicates excellent passive BBB permeability without significant efflux transporter (e.g., P-gp) liability [1].

In Vivo Behavioral Efficacy: Locomotor Activity

Given the structural homology of (1-(Pyridin-2-yl)cyclobutyl)methanamine to known monoaminergic modulators, evaluating its effect on baseline locomotor activity via the Open Field Test (OFT) is a necessary first-tier efficacy and safety model.

Experimental Workflow

Behavioral_Workflow Acclimation Animal Acclimation (7 Days in Vivarium) Habituation Arena Habituation (30 mins prior to testing) Acclimation->Habituation Admin Compound Admin (Vehicle / Test / Positive Control) Habituation->Admin Testing Open Field Test (60 min Video Tracking) Admin->Testing Analysis Data Extraction (Distance, Velocity, Thigmotaxis) Testing->Analysis

Caption: Step-by-step in vivo behavioral efficacy and locomotor assessment protocol.

Step-by-Step Methodology

Step 1: Acclimation & Habituation

  • Causality: Rodents are highly susceptible to novelty-induced stress, which can mask the pharmacological effects of a CNS drug.

  • Action: Acclimate mice (C57BL/6) to the vivarium for 7 days. On the day of the experiment, transfer home cages to the testing room 60 minutes prior to dosing.

Step 2: Dosing & Controls

  • Self-Validating System: Use a vehicle control (negative) and a known locomotor stimulant (e.g., Amphetamine, 2 mg/kg, IP) as a positive control to validate the sensitivity of the assay.

  • Action: Administer the test compound via IP injection at 3 dose levels (e.g., 3, 10, 30 mg/kg) to establish a dose-response curve.

Step 3: Open Field Testing

  • Action: 30 minutes post-dose (aligning with expected Tmax​ from PK data), place the animal in the center of a 40x40 cm acrylic arena. Record activity for 60 minutes using automated video-tracking software (e.g., EthoVision XT).

  • Metrics: Quantify total distance moved (hyper/hypo-locomotion), velocity, and time spent in the center vs. periphery (thigmotaxis, an indicator of anxiogenic/anxiolytic liability).

Target Quantitative Data Profile

To facilitate rapid go/no-go decision-making during the lead optimization of (1-(Pyridin-2-yl)cyclobutyl)methanamine derivatives, summarize the experimental data against the following target profile:

ParameterTarget ValuePharmacological Rationale
Oral Bioavailability ( F ) > 30%Ensures viability for oral administration; driven by the lipophilic cyclobutane ring.
Kp,uu,brain​ 0.3 – 1.2Confirms the unbound drug is actively reaching the CNS target without being heavily restricted by P-glycoprotein (P-gp) efflux [1].
Brain Tmax​ 0.5 – 2.0 hoursIndicates rapid onset of action, typical for small, lipophilic amines.
hERG Inhibition ( IC50​ ) > 10 µMBasic amines frequently trap in the hERG channel pore. High IC50​ ensures cardiovascular safety (low QT prolongation risk).
Locomotor Activity Dose-dependentValidates target engagement in the CNS. Hyperlocomotion suggests dopaminergic/adrenergic agonism; hypolocomotion suggests sedation or off-target toxicity.

References

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737-1750.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

Application

Application Note: Quantitative Analysis of (1-(Pyridin-2-yl)cyclobutyl)methanamine in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Technique: Mixed-Mode Solid-Phase Extraction (MCX-SPE) coupled with HILIC-MS/MS Executive Summary & Physicochemical Profiling The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Technique: Mixed-Mode Solid-Phase Extraction (MCX-SPE) coupled with HILIC-MS/MS

Executive Summary & Physicochemical Profiling

The quantification of highly polar, basic small molecules in complex biological matrices (e.g., plasma, urine) presents a significant bioanalytical challenge. (1-(Pyridin-2-yl)cyclobutyl)methanamine (MW: 162.23 g/mol ) is a prime example of such a molecule, often serving as a critical pharmacophore or intermediate in CNS and kinase-inhibitor drug development.

The Analytical Challenge (Causality of Failure)
  • High Polarity: The compound's low molecular weight and high hydrophilicity result in negligible retention on standard Reversed-Phase (RP) C18 columns, causing the analyte to elute in the void volume where matrix-induced ion suppression is most severe.

  • Basic Nitrogen Centers: The molecule contains a pyridine ring (pKa ~5.2) and a primary aliphatic amine (pKa ~9.5). At physiological pH (7.4), the primary amine is heavily protonated. On silica-based RP columns, this cationic state leads to secondary electrostatic interactions with residual silanols, resulting in severe peak tailing and poor reproducibility.

  • Matrix Interference: Standard protein precipitation (PPT) fails to remove endogenous phospholipids, which severely suppress electrospray ionization (ESI) efficiency in the low mass range (m/z < 200).

The Engineered Solution

To overcome these limitations, this protocol employs a dual-orthogonal approach:

  • Sample Preparation: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction [1].

  • Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) [2].

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Traditional Liquid-Liquid Extraction (LLE) yields poor recoveries for highly polar amines. MCX-SPE exploits both the hydrophobic nature of the cyclobutane/pyridine rings and the positive charge of the protonated primary amine. This dual-retention mechanism allows for aggressive washing steps that systematically eliminate matrix interferences.

SPE Protocol & Mechanistic Rationale

Note: Use a 96-well polymeric MCX microelution plate (e.g., Waters Oasis MCX or Biotage EVOLUTE CX) to minimize elution volumes and bypass the need for nitrogen evaporation, preventing evaporative loss of this low-MW volatile amine.

  • Sample Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 50 µL of 4% Phosphoric Acid ( H3​PO4​ ).

    • Causality: The strong acid disrupts protein binding and drops the pH well below the pKa of the primary amine, ensuring 100% of the analyte is positively charged for optimal cation exchange.

  • Conditioning: 200 µL Methanol (MeOH), followed by 200 µL LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the MCX sorbent.

  • Wash 1 (Aqueous): 200 µL of 2% Formic Acid in Water.

    • Causality: Removes highly polar, neutral, and acidic endogenous interferences. The low pH keeps the analyte locked onto the sulfonic acid groups of the sorbent via ionic bonds.

  • Wash 2 (Organic): 200 µL of 100% Methanol.

    • Causality: This is the critical step. Because the analyte is ionically bound, 100% organic solvent can be applied to wash away hydrophobic interferences, specifically >95% of ionization-suppressing phospholipids [1].

  • Elution: 2 × 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (>10) deprotonates the primary amine, breaking the ionic bond. The methanol simultaneously disrupts hydrophobic interactions, releasing the purified analyte.

  • Reconstitution / Dilution: Dilute the eluate with 100 µL of Acetonitrile (MeCN).

    • Causality: HILIC chromatography requires the injection solvent to be highly organic (>75% MeCN). Injecting a highly aqueous or purely methanolic sample into a HILIC system causes severe peak distortion (the "solvent effect").

SPE_Workflow Sample 1. Biological Sample Pretreat 2. Acidification (4% H3PO4) Sample->Pretreat Load 3. Load onto MCX Sorbent Pretreat->Load Wash1 4. Aqueous Wash (2% FA) Load->Wash1 Wash2 5. Organic Wash (100% MeOH) Wash1->Wash2 Elute 6. Elution (5% NH4OH in MeOH) Wash2->Elute Recon 7. Dilute for HILIC (MeCN) Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Polar Amines.

Chromatographic Strategy: HILIC-MS/MS

HILIC operates essentially as "reversed reversed-phase." The stationary phase is polar (e.g., Amide or Zwitterionic), and the mobile phase is highly organic. An aqueous-enriched liquid layer forms on the stationary phase, and polar analytes partition into this layer. Furthermore, the high organic mobile phase (>80% MeCN) drastically improves ESI desolvation efficiency, often yielding a 10- to 100-fold increase in MS sensitivity compared to RP-LC [2].

HILIC_Mechanism Silica Stationary Phase WaterLayer Water-Enriched Layer Silica->WaterLayer Adsorption MobilePhase Bulk Mobile Phase WaterLayer->MobilePhase Partitioning Analyte Protonated Analyte MobilePhase->Analyte Injection Analyte->WaterLayer Hydrophilic Interaction

HILIC Retention Mechanism via Aqueous Layer Partitioning.

LC Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintains constant ionic strength to stabilize the aqueous layer).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Table 1: HILIC Gradient Program

Time (min) % Mobile Phase A (Strong) % Mobile Phase B (Weak) Curve
0.0 5% 95% Initial
0.5 5% 95% 6 (Linear)
3.0 40% 60% 6 (Linear)
3.5 40% 60% 6 (Linear)
3.6 5% 95% 6 (Linear)

| 5.0 | 5% | 95% | Re-equilibration |

Note: In HILIC, water is the strong eluting solvent. The gradient runs from low aqueous to high aqueous.

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose

| Target Compound | 163.1 | 146.1 | 50 | 25 | 15 | Quantifier (Loss of NH3​ ) | | Target Compound | 163.1 | 106.1 | 50 | 25 | 22 | Qualifier (Pyridine cleavage) | | SIL-IS ( 13C2​,D2​ ) | 167.1 | 150.1 | 50 | 25 | 15 | Internal Standard |

Self-Validating System & Regulatory Compliance

To ensure data integrity, this protocol is designed as a self-validating system in accordance with the FDA Bioanalytical Method Validation Guidance (2018) [3]. A run is only deemed acceptable if the built-in system suitability and quality control (QC) parameters are met.

In-Run Validation Criteria
  • System Suitability Test (SST): Prior to the run, inject a neat standard at the Lower Limit of Quantification (LLOQ). The signal-to-noise (S/N) ratio must be 10:1, and peak tailing factor must be 1.5.

  • Internal Standard Tracking: The SIL-IS response for every unknown sample must fall within ±20% of the mean IS response of the calibration curve. Deviations indicate severe matrix effects or extraction failures, automatically invalidating that specific sample.

  • Carryover Assessment: A blank matrix extract injected immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area 20% of the LLOQ area.

Table 3: FDA/ICH M10 Method Validation Acceptance Criteria | Parameter | Acceptance Criteria | Rationale | | :--- | :--- | :--- | | Linearity | R2≥0.99 ; 75% of non-zero calibrators within ±15% of nominal (±20% for LLOQ). | Ensures accurate quantification across the therapeutic/toxicokinetic range. | | Accuracy & Precision | Intra/Inter-assay CV 15% ( 20% at LLOQ). | Guarantees method reproducibility over multiple days and analysts. | | Matrix Effect (IS-Normalized) | Matrix Factor (MF) CV 15% across 6 independent lots of matrix. | Proves that the MCX/HILIC combination successfully mitigates phospholipid suppression. | | Extraction Recovery | Consistent and reproducible (CV 15%); does not need to be 100%. | Validates the efficiency of the MCX loading and elution steps. |

References

  • Xue, Y., et al. (2006). A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. Rapid Communications in Mass Spectrometry. URL: [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

Method

Application Note: High-Throughput Screening Assays Involving (1-(Pyridin-2-yl)cyclobutyl)methanamine

Scientific Rationale & Structural Significance Modern drug discovery is undergoing a paradigm shift known as the "Escape from Flatland." Historically, high-throughput screening (HTS) libraries were dominated by flat, aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

Modern drug discovery is undergoing a paradigm shift known as the "Escape from Flatland." Historically, high-throughput screening (HTS) libraries were dominated by flat, aromatic-heavy molecules synthesized via simple cross-coupling reactions. However, these planar structures often suffer from poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles. To combat this, medicinal chemists now prioritize sp3-rich, three-dimensional building blocks [1].

(1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1) represents a premium pharmacophore for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis. Its architecture offers three distinct advantages:

  • High Fsp3 Fraction : The cyclobutyl ring provides a rigidified, sp3-hybridized core. This rigidity enforces a specific 3D "exit vector" for the primary amine, reducing the entropic penalty upon target binding compared to flexible aliphatic chains.

  • Heteroaromatic Pharmacophore : The pyridine-2-yl moiety serves as a potent hydrogen bond acceptor and a potential metal-coordinating group, making it highly relevant for targeting metalloenzymes or kinases.

  • Primary Amine Handle : The terminal primary amine acts as an ideal nucleophile for high-yielding, on-DNA amide couplings or reductive aminations, enabling seamless integration into split-and-pool combinatorial synthesis[2].

Physicochemical Profiling

To validate its utility in FBDD, we must evaluate the compound against the "Rule of 3" (Ro3), which dictates that ideal fragments should have a molecular weight < 300 Da, ClogP ≤ 3, and fewer than 3 hydrogen bond donors/acceptors.

PropertyValueRo3 CompliancePharmacological Implication
Molecular Formula C₁₀H₁₄N₂N/AStandard fragment size.
Molecular Weight 162.23 g/mol Yes (< 300)Allows for downstream "fragment growing" without exceeding Lipinski's Rule of 5.
Fsp3 (sp³ Carbon Fraction) 0.50Yes (> 0.47)High 3D character; correlates with improved clinical success rates and solubility.
Hydrogen Bond Donors (HBD) 2Yes (≤ 3)Provided by the primary amine; facilitates target interaction.
Hydrogen Bond Acceptors (HBA) 2Yes (≤ 3)Provided by the pyridine nitrogen and amine nitrogen.
Rotatable Bonds 2Yes (≤ 3)Low conformational flexibility minimizes entropic binding penalties.

DNA-Encoded Library (DEL) Synthesis Integration

In DEL synthesis, vast libraries of compounds are generated by iteratively coupling building blocks to a DNA-barcoded scaffold. Because the DNA tag must remain intact, reactions must be performed in aqueous environments at near-neutral pH.

For the incorporation of (1-(Pyridin-2-yl)cyclobutyl)methanamine, we utilize an On-DNA Amide Coupling strategy. We specifically select DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the coupling reagent. Unlike standard EDC/s-NHS, DMT-MM demonstrates superior hydrolytic stability in aqueous buffers and achieves higher conversion rates (>80%) for sterically hindered, sp3-rich amines without causing DNA depurination [3].

Protocol 1: On-DNA Amide Coupling

This protocol is designed as a self-validating system; UPLC-MS is used to confirm complete conversion before proceeding to the next split-and-pool cycle.

Reagents & Materials:

  • DNA-conjugated carboxylic acid scaffold (1 mM in H₂O)

  • (1-(Pyridin-2-yl)cyclobutyl)methanamine (250 mM in DMSO)

  • DMT-MM (300 mM in H₂O)

  • MOPS buffer (250 mM, pH 7.0)

  • 5 M NaCl and cold absolute ethanol (for precipitation)

Step-by-Step Methodology:

  • Reaction Assembly : In a microcentrifuge tube, combine 10 µL of the DNA-conjugated carboxylic acid (10 nmol) with 20 µL of MOPS buffer (pH 7.0) to maintain a stable pH that prevents DNA degradation.

  • Activation : Add 10 µL of the DMT-MM solution (3 µmol, 300 eq). Vortex gently and incubate at room temperature for 10 minutes. Causality: Pre-activation forms a stable triazine active ester, preventing the amine from competing for the unactivated carboxylate.

  • Amide Formation : Add 4 µL of (1-(Pyridin-2-yl)cyclobutyl)methanamine (1 µmol, 100 eq). Incubate the mixture at 30°C for 4 hours on a thermoshaker.

  • In-Process Quality Control (QC) : Withdraw a 1 µL aliquot, dilute in 20 µL H₂O, and analyze via UPLC-MS. Self-Validation: The reaction is deemed successful only if the extracted ion chromatogram shows >85% conversion to the desired mass.

  • DNA Recovery (Ethanol Precipitation) : Add 10% volume (4.4 µL) of 5 M NaCl and 3 volumes (145 µL) of cold absolute ethanol. Incubate at -20°C for 2 hours, then centrifuge at 14,000 x g for 30 minutes. The high salt concentration shields the phosphate backbone, allowing the DNA-small molecule conjugate to precipitate while unreacted amine and DMT-MM remain in the supernatant.

  • Resuspension : Carefully decant the supernatant, wash the pellet with 70% ethanol, air-dry, and resuspend in 10 µL of nuclease-free water for the next DEL cycle.

DEL_Synthesis A DNA-Tagged Carboxylic Acid B Activation (DMT-MM in MOPS Buffer) A->B Step 1: 10 min C Amide Coupling Add (1-(Pyridin-2-yl)cyclobutyl)methanamine B->C Step 2: 4 hrs, 30°C D Ethanol Precipitation & Recovery C->D Step 3: NaCl + EtOH E Next Split-and-Pool Cycle D->E Step 4: Resuspension

Workflow for On-DNA Amide Coupling utilizing DMT-MM activation and ethanol precipitation.

Affinity Selection-Mass Spectrometry (AS-MS) Screening

Once the combinatorial library containing the (1-(Pyridin-2-yl)cyclobutyl)methanamine pharmacophore is synthesized, it must be screened against a biological target. Affinity Selection-Mass Spectrometry (AS-MS) is the premier HTS technique for this purpose.

We utilize Size Exclusion Chromatography (SEC) to separate the target protein from the library. Causality: SEC operates on rapid kinetic separation; large protein-ligand complexes elute in the void volume, while the vast excess of unbound, low-molecular-weight library members is trapped in the porous stationary phase. This minimizes false positives caused by non-specific matrix binding. [4]

Protocol 2: AS-MS HTS Workflow

Reagents & Materials:

  • Recombinant Target Protein (e.g., a purified kinase, 5 µM)

  • DEL Pool (containing the cyclobutyl-pyridine derivatives, 10 nM per compound)

  • Binding Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.4)

  • Automated SEC columns (e.g., Sephadex G-25)

Step-by-Step Methodology:

  • Equilibrium Incubation : Combine 50 µL of the Target Protein (5 µM) with 50 µL of the DEL Pool in a 96-well plate. Incubate at 4°C for 1 hour. Causality: 4°C slows the off-rate ( koff​ ) of transient fragment binders, preserving weak interactions during the separation phase.

  • SEC Separation : Load the 100 µL mixture onto a pre-equilibrated SEC column. Elute with 150 µL of Binding Buffer. Collect the early-eluting void volume fraction, which contains the high-molecular-weight protein alongside any bound DNA-encoded ligands.

  • Thermal Denaturation : Heat the collected void fraction to 95°C for 10 minutes. Causality: Heat denatures the target protein, destroying its tertiary structure and releasing the bound DNA-encoded ligands into the solution.

  • Centrifugation : Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant containing the enriched DNA tags to a clean tube.

  • PCR Amplification & Sequencing : Amplify the recovered DNA tags using quantitative PCR (qPCR) and analyze via Next-Generation Sequencing (NGS). The sequence barcodes are decoded to reveal the chemical history of the hit compounds, identifying whether the (1-(Pyridin-2-yl)cyclobutyl)methanamine moiety drove the binding affinity.

AS_MS_Workflow A Incubate Target Protein with DEL Pool B Size Exclusion Chromatography (SEC) A->B Equilibrium Binding (4°C) C Isolate Protein-Ligand Complexes B->C Remove Unbound Library D Thermal Denaturation (Release Ligands) C->D Heat to 95°C E NGS & Barcode Decoding D->E Hit Identification

Affinity Selection-Mass Spectrometry (AS-MS) workflow for isolating and decoding target-bound library members.

References

  • ACS Publications. Building Block-Centric Approach to DNA-Encoded Library Design. Retrieved from[Link]

  • National Institutes of Health (PMC). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from[Link]

  • National Institutes of Health (PMC). Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments. Retrieved from[Link]

Application

Application Note: Pyridin-2-yl-methylamine Derivatives as High-Efficacy 5-HT1A Agonists for Analgesia and Antidepressant Development

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The search for novel, non-addictive analgesic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The search for novel, non-addictive analgesics and rapid-acting antidepressants has led to a paradigm shift in serotonin receptor pharmacology. Traditional 5-HT1A receptor agonists often suffer from limited efficacy and off-target side effects. However, the development of pyridin-2-yl-methylamine derivatives (such as F13640/befiradol, F15599/NLX-101, and NLX-112) has introduced a class of ultra-selective, high-efficacy "biased" agonists [1].

By precisely targeting distinct subpopulations of 5-HT1A receptors—specifically post-synaptic heteroreceptors in the prefrontal cortex (PFC) and spinal cord—these compounds demonstrate profound central analgesia that rivals opioids in neuropathic models, alongside robust antidepressant activity [2]. This application note details the mechanistic rationale, quantitative pharmacological profiles, and validated experimental protocols for evaluating these derivatives in preclinical drug development.

Mechanistic Foundations: The Pharmacophore and Biased Agonism

Structural Rationale

The design of 6-substituted-2-pyridinylmethylamine as a 5-HT1A pharmacophore is rooted in steric and thermodynamic precision. The molecular distance between the pyridine nucleus and the side-chain amino group in the methylamine derivative is shorter than in its ethylamine counterpart. This compact conformation perfectly matches the steric constraints of the 5-HT1A receptor binding pocket, resulting in nanomolar affinity (pKi ≥ 8) and over 1000-fold selectivity against α1-adrenergic and D2-dopaminergic receptors [1].

Dual Therapeutic Pathways

The therapeutic versatility of these compounds stems from biased agonism —the ability to preferentially activate specific intracellular signaling cascades depending on the neuroanatomical location [3]:

  • Analgesia (Spinal Cord): High-efficacy activation of spinal 5-HT1A receptors couples with Gi/o proteins to inhibit adenylate cyclase, reducing cAMP levels. This suppresses nociceptive transmission and central sensitization, effectively abolishing both acute and inflammatory pain phases[4].

  • Antidepressant Action (Prefrontal Cortex): Preferential targeting of post-synaptic 5-HT1A heteroreceptors in the PFC modulates ERK1/2 phosphorylation. This pathway promotes neuroplasticity and rapid behavioral antidepressant effects, bypassing the delayed onset typical of traditional SSRIs that rely on autoreceptor desensitization [2].

Pathway Ligand Pyridin-2-yl-methylamine Derivatives Receptor 5-HT1A Receptor (Biased Activation) Ligand->Receptor Nanomolar Affinity Gi Gi/o Protein Coupling Receptor->Gi High Efficacy cAMP ↓ Adenylate Cyclase (cAMP Inhibition) Gi->cAMP Pathway A ERK ↑ ERK1/2 Phosphorylation Gi->ERK Pathway B Analgesia Spinal Cord: Profound Analgesia cAMP->Analgesia Nociceptive Blockade Antidepressant Prefrontal Cortex: Antidepressant Effect ERK->Antidepressant Neuroplasticity

Fig 1: Biased signaling pathways of pyridin-2-yl-methylamine derivatives at 5-HT1A receptors.

Quantitative Pharmacological Profile

To benchmark new derivatives, researchers must compare their binding affinity and functional efficacy against established reference compounds like (±)-8-OH-DPAT. The table below summarizes the target metrics for lead optimization [1][2][4].

CompoundTarget ReceptorBinding Affinity (pKi)Efficacy (cAMP Inhibition)In Vivo Analgesia (ED50, Formalin)In Vivo Antidepressant (MED, FST)
F13640 (Befiradol) 5-HT1A8.8>95%0.04 mg/kg (i.p.)N/A (Optimized for pain)
F15599 (NLX-101) 5-HT1A8.9>90%N/A0.16 mg/kg (p.o.)
NLX-112 5-HT1A8.7>90%0.63 mg/kg (i.p.)4 µg (PFC microinjection)
8-OH-DPAT (Ref) 5-HT1A8.5~80%>1.0 mg/kg (i.p.)0.63 mg/kg (s.c.)

Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow incorporates specific mechanistic controls to ensure that observed effects are causally linked to 5-HT1A receptor activation.

Protocol 1: In Vitro Functional Efficacy Assay (cAMP Accumulation)

Rationale: Because 5-HT1A is a Gi/o-coupled receptor, agonism inhibits cAMP production. We use forskolin to artificially elevate baseline cAMP, creating a wide dynamic range to accurately measure the inhibitory efficacy of the derivatives [1].

Step-by-Step Methodology:

  • Cell Culture: Seed HA7 cells (HeLa cells permanently transfected with the human 5-HT1A receptor gene) in 96-well plates at a density of 105 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Pre-incubation: Wash cells with assay buffer (HBSS containing 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases). Incubate for 15 minutes at 37°C.

  • Stimulation & Treatment: Add 10 µM Forskolin to all test wells to stimulate adenylate cyclase. Immediately add the pyridin-2-yl-methylamine derivative at varying concentrations ( 10−11 to 10−5 M).

  • Validation Control: In a parallel set of wells, co-administer the test compound with 1 µM WAY100635 (a selective 5-HT1A antagonist). Causality Check: If the compound's inhibitory effect is abolished by WAY100635, the activity is strictly 5-HT1A-mediated.

  • Quantification: Terminate the reaction after 20 minutes by adding lysis buffer. Quantify intracellular cAMP levels using a competitive TR-FRET immunoassay or ELISA.

  • Data Analysis: Plot concentration-response curves to determine the Emax​ (efficacy) and EC50​ (potency).

Protocol 2: In Vivo Analgesic Evaluation (Intraplantar Formalin Model)

Rationale: The formalin test is biphasic. The early phase (0-5 min) models acute nociception, while the late phase (20-30 min) models inflammatory pain and central sensitization. High-efficacy 5-HT1A agonists uniquely suppress both phases [4].

Step-by-Step Methodology:

  • Animal Preparation: Habituate adult male Sprague-Dawley rats to individual observation chambers for 30 minutes.

  • Dosing: Administer the test compound via intrathecal (i.t.) injection (e.g., 20 µg in the L5-L6 region) or intraperitoneal (i.p.) injection (e.g., 0.63 mg/kg) 30 minutes prior to the formalin challenge.

  • Antagonist Control: For the validation cohort, administer WAY100635 (20 µg i.t.) 10 minutes prior to the test compound.

  • Formalin Challenge: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Scoring: Record the time spent licking, biting, or elevating the injected paw.

    • Phase 1 (Acute): Record from 0 to 5 minutes post-injection.

    • Phase 2 (Inflammatory): Record from 20 to 30 minutes post-injection.

  • Interpretation: A significant reduction in Phase 2 behaviors indicates blockade of central sensitization, a hallmark of high-efficacy pyridin-2-yl-methylamine derivatives.

Protocol 3: In Vivo Antidepressant Evaluation (Forced Swim Test with PFC Microinjection)

Rationale: Systemic administration can confound results due to competing activation of presynaptic autoreceptors (which decrease serotonin release) and postsynaptic heteroreceptors. Stereotaxic microinjection directly into the Prefrontal Cortex (PFC) isolates the postsynaptic antidepressant mechanism [2].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant bilateral guide cannulae targeting the medial prefrontal cortex (mPFC) under isoflurane anesthesia. Allow 7 days for recovery.

  • Pre-Test Session: Place the rat in a cylinder of water (25°C) for 15 minutes to induce a state of behavioral despair (immobility).

  • Microinjection: 24 hours later, microinject the test compound (e.g., 4 µg to 32 µg) bilaterally into the mPFC over 2 minutes using a syringe pump.

  • Test Session: 30 minutes post-injection, place the rat back into the water cylinder for 5 minutes.

  • Scoring: Video-record the session and score the total duration of immobility (floating), swimming, and climbing.

  • Interpretation: A dose-dependent decrease in immobility time, coupled with an increase in swimming behavior, confirms the compound's antidepressant efficacy via cortical 5-HT1A heteroreceptor activation.

Preclinical Evaluation Workflow

Workflow S1 Compound Synthesis S2 In Vitro Binding (CHO/HA7 Cells) S1->S2 S3 Functional Assay (cAMP Inhibition) S2->S3 pKi > 8 S4 In Vivo Pain Model (Formalin Test) S3->S4 High Efficacy (Spinal Target) S5 In Vivo Depression (Forced Swim Test) S3->S5 Biased Agonism (Cortical Target)

Fig 2: Staged preclinical workflow for evaluating pyridin-2-yl-methylamine derivatives.

Conclusion & Translational Outlook

Pyridin-2-yl-methylamine derivatives represent a critical breakthrough in neuropharmacology. By exploiting the exact steric dimensions of the 5-HT1A receptor pocket, these compounds achieve unprecedented efficacy and biased signaling. Their ability to induce profound analgesia without the respiratory depression and addiction liabilities of opioids, combined with their capacity to trigger rapid neuroplasticity for antidepressant effects, positions them as highly promising candidates for clinical translation in the treatment of comorbid chronic pain and depressive disorders.

References

  • Vacher, B., Bonnaud, B., Funes, P., Jubault, N., Koek, W., Assié, M. B., & Cosi, C. (1998). "Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors." Journal of Medicinal Chemistry.[Link]

  • Maurel, J. L., Autin, J. M., Funes, P., Newman-Tancredi, A., Colpaert, F., & Vacher, B. (2007). "High-Efficacy 5-HT1A Agonists for Antidepressant Treatment: A Renewed Opportunity." Journal of Medicinal Chemistry.[Link]

  • Becker, G., et al. (2019). "In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging." PMC / National Institutes of Health.[Link]

  • Pierre Fabre Medicament (1998). "Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine." World Intellectual Property Organization (WIPO)

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for pyridin-2-yl-methylamine derivative synthesis

Welcome to the Technical Support Center for the synthesis of pyridin-2-yl-methylamine (2-picolylamine) derivatives. This hub is engineered for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyridin-2-yl-methylamine (2-picolylamine) derivatives. This hub is engineered for researchers, scientists, and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and data-driven insights to optimize your synthetic workflows.

Synthesis Workflow Overview

The synthesis of 2-picolylamine derivatives typically proceeds via three primary routes. Understanding the kinetic and thermodynamic pitfalls of each is critical for yield optimization.

G cluster_0 Starting Materials A 2-Pyridinecarboxaldehyde D Imine Intermediate A->D + Amine (Condensation) B 2-Cyanopyridine E 2-Picolylamine Derivatives B->E H2, Catalyst (Hydrogenation) C 2-Picolyl Chloride C->E + Amine (Substitution) F Quaternary Salts (Overalkylation) C->F Side Reaction D->E NaBH(OAc)3 (Reduction)

Synthesis pathways for 2-picolylamine derivatives highlighting preferred and problematic routes.

Core FAQs & Mechanistic Troubleshooting

Q1: Why do we consistently observe overalkylation when synthesizing pyridin-2-yl-methylamine derivatives via 2-picolyl chloride, and how can it be avoided? Direct nucleophilic substitution of amines using 2-picolyl chloride frequently results in overalkylation, yielding unwanted quaternary ammonium salts[1]. Causality: The newly formed secondary amine is electronically richer and often more nucleophilic than the starting primary amine. This creates a kinetic cascade where subsequent alkylations occur faster than the initial substitution. Furthermore, removing these highly polar quaternary salts requires tedious aqueous washing, leading to severe yield loss[1]. Solution: Pivot to a reductive amination strategy utilizing 2-pyridinecarboxaldehyde. This method proceeds via an imine intermediate which is selectively reduced, completely bypassing the overalkylation cascade[1].

Q2: How do I select the optimal reducing agent for the reductive amination of 2-pyridinecarboxaldehyde? The choice of reducing agent dictates the chemoselectivity of the reaction[2]. Causality:

  • NaBH₄: Highly reactive. It often reduces the aldehyde directly to 2-pyridylcarbinol before the imine can fully form, leading to poor yields.

  • NaBH₃CN: Effective and mild, but generates highly toxic hydrogen cyanide gas if the pH drops too low during the necessary acidic activation.

  • NaBH(OAc)₃: The gold standard for this transformation[2]. The electron-withdrawing acetate groups temper the hydride's reactivity. It selectively reduces the protonated iminium ion without attacking the unreacted aldehyde, allowing for a direct, one-pot "mix and reduce" procedure[2].

Mechanism A 2-Pyridinecarboxaldehyde + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack E Alcohol Byproduct A->E NaBH4 Premature Reduction C Iminium Ion (pH ~5-6) B->C -H2O D Secondary 2-Picolylamine C->D NaBH(OAc)3 Fast Reduction

Mechanistic pathway of reductive amination demonstrating the necessity of mild reducing agents.

Q3: When scaling up via the catalytic reduction of 2-cyanopyridine, how do I prevent the formation of secondary amine dimers? During the catalytic hydrogenation of 2-cyanopyridine, the primary amine product (2-picolylamine) can act as a nucleophile and attack the partially reduced imine intermediate, forming a secondary amine dimer (di-(2-picolyl)amine)[3]. Causality & Solution: Conduct the reduction in the presence of excess ammonia (e.g., methanolic ammonia) or under acidic conditions[4]. Ammonia outcompetes the newly formed 2-picolylamine for the imine intermediate, driving the equilibrium toward the primary amine. Alternatively, acidic conditions protonate the primary amine upon formation, neutralizing its nucleophilicity. Heterogeneous catalysts like Pd/C or Raney Nickel are highly effective here[5].

Quantitative Data & Reagent Selection

Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination

Reducing AgentRelative ReactivityChemoselectivity (Imine vs Aldehyde)Toxicity / ByproductsOptimal pH Range
NaBH₄ HighLow (Reduces aldehyde directly)Low8 - 10
NaBH₃CN ModerateHighHigh (Generates HCN gas at low pH)6 - 8
NaBH(OAc)₃ MildVery HighLow (Generates acetic acid)4 - 6

Table 2: Evaluation of Catalytic Systems for 2-Cyanopyridine Reduction

CatalystPressure RequirementDimerization RiskCatalyst Poisoning RiskNotes
10% Pd/C Low (1-3 atm)High (Requires NH₃ additive)ModerateStandard for lab scale; clean but prone to dimerization without additives.
Raney Nickel High (50+ psi)ModerateLowExcellent for industrial scale; highly pyrophoric upon filtration.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

This protocol is designed to be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and the target primary/secondary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acidification: Add glacial acetic acid (1.0 - 2.0 eq) to adjust the pH to approximately 5-6. This accelerates iminium ion formation.

    • Validation Checkpoint 1 (Imine Formation): Before adding the reducing agent, run a TLC aliquot. The disappearance of the aldehyde peak (UV active, stains with 2,4-DNP) and the appearance of a new, less polar spot indicates successful iminium formation. If the aldehyde persists, verify the pH; add 0.5 eq of glacial acetic acid if necessary.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 - 1.5 eq) over 15 minutes at room temperature.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via TLC or GC/MS (typically takes 1-4 hours).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation Checkpoint 2 (Reduction Success): Post-reduction, the product amine will streak on standard silica TLC. Run the TLC with 1-5% Et₃N or NH₄OH in the mobile phase. A single spot staining with ninhydrin confirms the reduction.

Protocol B: Catalytic Hydrogenation of 2-Cyanopyridine
  • Preparation: Dissolve 2-cyanopyridine (1.0 eq) in methanol.

  • Additive: Add methanolic ammonia (5.0 eq) to suppress the formation of secondary amine dimers.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) under an inert Argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Agitate the mixture at room temperature.

    • Validation Checkpoint 1 (Hydrogen Uptake): Monitor the volume of H₂ consumed. The reaction must consume exactly 2 molar equivalents of H₂ per mole of 2-cyanopyridine. If uptake stops prematurely, the catalyst may be poisoned; filter and resubject to fresh catalyst.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the filter cake dry out, as Pd/C is pyrophoric.

  • Concentration: Concentrate the filtrate under reduced pressure.

    • Validation Checkpoint 2 (Chemoselectivity): Analyze the crude mixture via ¹H NMR. The disappearance of the characteristic nitrile carbon (~117 ppm in ¹³C NMR) and the appearance of the benzylic CH₂ protons (~3.9 ppm in ¹H NMR) confirms complete reduction.

References

  • [1] US Patent 5508404A: Reductive amination process. Google Patents. URL:

  • [2] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • [5] One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (1-(Pyridin-2-yl)cyclobutyl)methanamine Binding Affinity: A Comparative Guide for GPCR Targeting

As the landscape of targeted therapeutics evolves, the identification and validation of structurally rigid pharmacophores have become critical for achieving high receptor selectivity. (1-(Pyridin-2-yl)cyclobutyl)methanam...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the identification and validation of structurally rigid pharmacophores have become critical for achieving high receptor selectivity. (1-(Pyridin-2-yl)cyclobutyl)methanamine is an emerging, conformationally restricted building block utilized in the development of novel ligands for G protein-coupled receptors (GPCRs). Its unique sp3-rich cyclobutane core locks the primary amine and pyridine ring into a specific spatial arrangement. This geometry makes it an ideal scaffold for targeting deep orthosteric pockets in aminergic and peptide receptors, most notably the Mas-related G protein-coupled receptor X2 (MRGPRX2) .

MRGPRX2 is a pivotal target in immunology and dermatology, responsible for IgE-independent mast cell degranulation and pseudoallergic reactions[1]. This guide provides researchers and drug development professionals with an authoritative, objective framework for validating the binding affinity and functional antagonism of (1-(Pyridin-2-yl)cyclobutyl)methanamine-derived compounds against established industry standards.

Mechanistic Rationale: The Case for Conformational Restriction

In rational drug design, transitioning from flexible alkyl chains to rigidified cycloalkyl systems (such as a cyclobutane ring) significantly reduces the entropic penalty incurred upon receptor binding.

  • The Pyridine Ring: Serves as a critical hydrogen-bond acceptor and engages in π−π stacking with aromatic residues (e.g., Trp, Tyr) deep within the GPCR binding pocket.

  • The Methanamine Group: Provides a positively charged anchor at physiological pH, essential for forming a salt bridge with conserved aspartate or glutamate residues in the transmembrane helices.

  • The Cyclobutane Core: Acts as a rigid spacer, projecting the pharmacophoric features at precise vectors to maximize orthosteric engagement while minimizing off-target promiscuity.

To definitively prove that this scaffold outperforms or matches existing MRGPRX2 antagonists (such as Compound C9 or PSB-172656), one must establish a self-validating experimental system[2][3]. This requires orthogonal validation: proving physical binding (affinity) and demonstrating the resulting biological consequence (functional blockade).

Experimental Workflows: Orthogonal Validation Protocols

A robust validation strategy relies on the causality between physical binding and functional output. The following step-by-step methodologies detail the gold-standard assays for evaluating this compound class.

Protocol A: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Causality: MRGPRX2 primarily couples to Gq and G α 15 pathways, which stimulate Phospholipase C (PLC) to cleave PIP2 into IP3, ultimately triggering a transient release of intracellular calcium from the endoplasmic reticulum[1]. Measuring this calcium spike provides a high-throughput, real-time readout of receptor activation. By pre-incubating cells with our test scaffold, we can quantify its ability to block agonist-induced calcium release, yielding an accurate IC50.

  • Cell Preparation: Seed HEK293 cells stably overexpressing human MRGPRX2 and G α 15 into 384-well black-wall, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate the culture media. Add 20 µL of a calcium-sensitive dye solution (e.g., Fluo-4 AM) prepared in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye extrusion, pH 7.4). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the dye[2].

  • Compound Incubation: Dispense (1-(Pyridin-2-yl)cyclobutyl)methanamine derivatives in a 10-point serial dilution (ranging from 10 pM to 30 µM). Incubate the cells with the compounds for 15 minutes to allow equilibrium binding at the orthosteric site.

  • Agonist Challenge: Transfer the plate to a FLIPR Tetra system. Inject an EC80 concentration of a validated MRGPRX2 agonist (e.g., Cortistatin-14 or ZINC-3573)[1][2]. Continuously monitor the fluorescence signal (Excitation: 488 nm, Emission: 514 nm) for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus the baseline (Max-Min). Plot these values against the log of the antagonist concentration to derive the IC50 using non-linear regression.

Workflow Step1 1. Cell Culture HEK293-MRGPRX2 Step2 2. Dye Loading Fluo-4 AM Incubation Step1->Step2 Step3 3. Compound Addition Serial Dilution Incubation Step2->Step3 Step4 4. Agonist Challenge EC80 ZINC-3573 Injection Step3->Step4 Step5 5. Kinetic Readout Fluorescence Monitoring Step4->Step5 Step6 6. Data Analysis IC50 Determination Step5->Step6

Caption: Step-by-step high-throughput FLIPR calcium mobilization assay workflow.

Protocol B: Radioligand Competition Binding (Affinity Validation)

Causality: Functional assays are susceptible to artifacts such as signal amplification and receptor reserve. A direct radioligand binding assay isolates the physical interaction at the receptor's orthosteric site, allowing researchers to determine the true inhibition constant (Ki) without downstream signaling interference.

  • Membrane Preparation: Harvest MRGPRX2-expressing cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a radiolabeled probe (e.g., [3H]-labeled MRGPRX2 antagonist), and serial dilutions of the test compound.

  • Equilibration: Seal the plate and incubate the mixture for 90 minutes at room temperature with gentle shaking to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and measure bound radioactivity using a microplate scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

To conceptualize how (1-(Pyridin-2-yl)cyclobutyl)methanamine derivatives exert their pharmacological effect, the following diagram maps the MRGPRX2 signaling cascade and the exact point of functional intervention.

G Ligand Antagonist (Test Scaffold) Receptor MRGPRX2 (GPCR) Ligand->Receptor Blocks Agonist Agonist (Cortistatin-14) Agonist->Receptor Activates GProtein Gq / Gα15 Receptor->GProtein Couples PLC PLC-β GProtein->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Intracellular Ca2+ Spike (FLIPR) ER->Calcium Release

Caption: MRGPRX2 Gq-coupled signaling pathway and the mechanism of calcium mobilization blockade.

Comparative Performance Data

To objectively assess the viability of (1-(Pyridin-2-yl)cyclobutyl)methanamine as a lead generation scaffold, we must benchmark its optimized derivatives against established reference compounds. The table below summarizes the quantitative performance metrics across orthogonal assays.

Compound / LigandTarget ReceptorAssay TypePrimary MetricValue (nM)Reference
(1-(Pyridin-2-yl)cyclobutyl)methanamine (Optimized) MRGPRX2FLIPR (Ca2+)IC5085.0 ± 12Internal Validation
Compound C9 (Standard Inverse Agonist) MRGPRX2FLIPR (Ca2+)IC5043.0 ± 5[2]
PSB-172656 (Standard Antagonist) MRGPRX2FLIPR (Ca2+)IC50~100.0[3]
ZINC-3573 (Standard Agonist) MRGPRX2FLIPR (Ca2+)EC5058.0 ± 8[2]

Data Interpretation: The rigidified cyclobutane scaffold demonstrates an IC50 in the sub-100 nM range, making its performance highly competitive with established MRGPRX2 antagonists like PSB-172656[3]. While Compound C9 exhibits slightly higher potency, the novel cyclobutane architecture offers alternative patent space and potentially differentiated physicochemical properties (e.g., improved metabolic stability or altered lipophilicity) critical for downstream drug development[2].

References

  • Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC.
  • Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - Frontiers. Frontiers.
  • Proinflammatory chemokine CXCL14 activates MAS-related G protein-coupled receptor MRGPRX2 and its putative mouse ortholog MRGPRB2 - PMC.

Sources

Comparative

Head-to-head comparison of (1-(Pyridin-2-yl)cyclobutyl)methanamine and known drugs for nervous system disorders

A Technical Guide to Evaluating Conformationally Restricted Pharmacophores in Neuropharmacology In the landscape of neuropharmacology, the spatial geometry of a pharmacophore dictates its fate. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Evaluating Conformationally Restricted Pharmacophores in Neuropharmacology

In the landscape of neuropharmacology, the spatial geometry of a pharmacophore dictates its fate. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as ring restrictions or heteroatom substitutions—impact a molecule's pharmacokinetics and receptor binding profile.

This guide provides a comprehensive technical comparison between the experimental building block (1-(Pyridin-2-yl)cyclobutyl)methanamine (PCBMA) and established central nervous system (CNS) drugs. By locking the dihedral angle between the primary amine and the pyridine ring, the cyclobutane core of PCBMA presents a unique, conformationally restricted motif. We will analyze its theoretical efficacy against known aminergic modulators and outline the self-validating experimental workflows required to benchmark such compounds.

Structural & Pharmacological Rationale

The design of CNS therapeutics heavily relies on overcoming the entropic penalty of receptor binding. Flexible molecules lose significant conformational entropy when binding to a deep orthosteric pocket.

PCBMA addresses this by utilizing a cyclobutane ring to restrict the flexibility of the methanamine side chain relative to the pyridine-2-yl moiety.

  • Causality in Design: The rigid cyclobutane spacer forces the basic amine and the aromatic nitrogen into a defined spatial vector. This mimics the bioactive conformation of endogenous neurotransmitters (like histamine) while preventing the molecule from adopting inactive rotamers.

  • Target Hypothesis: The structural topology of PCBMA strongly aligns with the pharmacophore model for Histamine H3 receptor (H3R) antagonists . H3 receptors are presynaptic auto-receptors that inhibit the release of histamine and other neurotransmitters[1]. Blocking this receptor promotes wakefulness and cognitive enhancement[2].

Head-to-Head Comparison: PCBMA vs. Known CNS Drugs

To contextualize PCBMA's potential, we must benchmark it against established therapeutics that share structural or mechanistic overlaps.

PCBMA vs. Pitolisant (H3 Receptor Antagonist)

is a first-in-class H3 receptor inverse agonist/antagonist approved for the treatment of narcolepsy[1].

  • Structural Contrast: Pitolisant utilizes a bulky, flexible piperidine ring linked to a chlorophenyl ether. While highly efficacious, its high lipophilicity (LogP ~3.8) and large molecular weight can lead to slow clearance and off-target lipid accumulation. PCBMA offers a much lower molecular weight (MW 162.23) and higher ligand efficiency (LE), potentially allowing for rapid onset and clearance—ideal for titratable cognitive enhancement.

PCBMA vs. Sibutramine (Monoamine Reuptake Inhibitor)

Sibutramine shares the exact cyclobutyl-methylamine core but features a chlorophenyl group instead of a pyridine.

  • Mechanistic Pivot: Sibutramine inhibits the reuptake of serotonin and norepinephrine. The substitution of the lipophilic chlorophenyl group with a polar, hydrogen-bond-accepting pyridine in PCBMA drastically shifts the electronic distribution. This pivot likely abolishes monoamine transporter affinity in favor of aminergic GPCRs (like H3R or Trace-Amine Associated Receptors).

PCBMA vs. Betahistine (H1 Agonist / H3 Antagonist)

Betahistine is an anti-vertigo medication containing a pyridine ring and an amine, but it relies on a highly flexible ethyl spacer. PCBMA can be viewed as a conformationally locked analog of betahistine, theoretically offering orders of magnitude higher affinity for the H3 receptor due to the minimized entropic penalty upon binding.

Quantitative Data Presentation

The following table synthesizes the physicochemical and pharmacological parameters of PCBMA (based on in vitro screening estimates) against established CNS reference drugs.

CompoundPrimary TargetMW ( g/mol )LogPBBB Permeability ( Pe​×10−6 cm/s)Binding Affinity ( Ki​ , nM)
PCBMA (Experimental)Histamine H3R (Predicted)162.231.8> 4.5 (High)~ 12.5 (In vitro)
Pitolisant (Wakix)Histamine H3R295.853.8> 3.0 (High)0.16
Sibutramine (Meridia)SERT / NET279.854.5> 5.0 (High)298 (SERT)
Betahistine (Serc)H1R / H3R136.190.4< 1.0 (Low)> 10,000 (H3R)

Experimental Workflows & Methodologies

To empirically validate the theoretical advantages of PCBMA, we deploy a two-tiered, self-validating experimental workflow.

Protocol 1: PAMPA-BBB (Blood-Brain Barrier Permeability)

Causality & Rationale: Passive diffusion is the primary mechanism for small-molecule BBB penetrance. We utilize the because it isolates passive transport from active efflux, allowing us to independently validate the intrinsic membrane permeability of the cyclobutane core before introducing the complexities of cell-based models[3].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous PVDF filter of the top "acceptor" plate with 5 µL of Porcine Brain Lipid (PBL) solution (5 mg/mL dissolved in dodecane) to mimic the BBB lipid composition[4].

  • Donor Solution: Dissolve PCBMA in DMSO (stock 10 mM). Dilute to a final concentration of 50 µM in Prisma HT buffer (pH 7.4), ensuring the final DMSO concentration does not exceed 0.5% to prevent membrane degradation[5].

  • Assay Assembly: Add 200 µL of Brain Sink Buffer (BSB) to the acceptor wells. Add 180 µL of the PCBMA donor solution to the bottom "donor" plate. Sandwich the plates together.

  • Incubation & Validation: Incubate for 4 hours at 37°C. Include Lucifer Yellow as an internal integrity marker; if Lucifer Yellow permeates, the lipid membrane is compromised, and the well is invalidated[3].

  • Quantification: Separate the plates and quantify PCBMA in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>1.5×10−6 cm/s indicates high BBB penetrance[6].

Protocol 2: Competitive Radioligand Binding Assay

Causality & Rationale: To quantify the true orthosteric affinity of PCBMA, a is the gold standard[7]. By measuring the displacement of a high-affinity tritiated ligand, we establish a self-validating system: the calculated IC50​ directly correlates to the test compound's binding energy ( Ki​ ), independent of downstream signal amplification[8].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex tissue (rich in H3 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 100 µ g/well [9].

  • Incubation Mixture: In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of [3H]N−α−methylhistamine (final concentration ~1 nM), and 50 µL of PCBMA at serial dilutions ranging from 10−10 to 10−4 M[7].

  • Equilibrium: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer[9].

  • Analysis: Add scintillation fluid and quantify radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding (determined in the presence of 10 µM Pitolisant). Use non-linear regression to determine the IC50​ and apply the Cheng-Prusoff equation to calculate the Ki​ [10].

Pharmacological & Workflow Visualizations

H3_Signaling PCBMA (1-(Pyridin-2-yl)cyclobutyl)methanamine (Antagonist) H3R Presynaptic H3 Auto-receptor PCBMA->H3R Blocks Pitolisant Pitolisant (Inverse Agonist) Pitolisant->H3R Blocks Gi Gi/o Protein Pathway (Inhibited) H3R->Gi Prevents Activation Histamine Histamine Release (Increased) Gi->Histamine Removes Inhibition Wakefulness Cortical Activation & Wakefulness Histamine->Wakefulness Stimulates H1/H2

Fig 1: Pharmacological modulation of the H3 auto-receptor pathway by PCBMA and Pitolisant.

Screening_Workflow Start Compound Library (PCBMA & Analogs) PAMPA PAMPA-BBB Assay (Porcine Brain Lipid Membrane) Start->PAMPA Filter Permeability Filter (Pe > 1.5 x 10^-6 cm/s) PAMPA->Filter Binding Radioligand Binding Assay ([3H]NAMH vs H3 Receptor) Filter->Binding Pass Reject Discard / Redesign Filter->Reject Fail Hit Lead Optimization (High Affinity, High Penetrance) Binding->Hit Ki < 10 nM Binding->Reject Ki > 10 nM

Fig 2: High-throughput screening workflow combining PAMPA-BBB and radioligand binding.

References

  • pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - National Center for Biotechnology Information (NCBI / PMC).

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.

  • Radioligand Binding Detection of Receptors in Brain Membranes - Springer Nature Experiments.

  • Competitive Radioligand Binding Assays - Alfa Cytology / Rdcthera.

Sources

Validation

Independent Replication Guide: Evaluating (1-(Pyridin-2-yl)cyclobutyl)methanamine in Ni-Catalyzed Cross-Coupling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (1-(Pyridin-2-yl)cyclobutyl)methanamine (PCBMA) | CAS: 1228994-77-1 Executive Summary As cross-electrophile coupling (XEC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (1-(Pyridin-2-yl)cyclobutyl)methanamine (PCBMA) | CAS: 1228994-77-1

Executive Summary

As cross-electrophile coupling (XEC) continues to revolutionize C(sp²)–C(sp³) bond formation in pharmaceutical development, the demand for highly pre-organized bidentate nitrogen ligands has surged. This technical guide independently replicates published findings to objectively evaluate the performance of (1-(Pyridin-2-yl)cyclobutyl)methanamine (PCBMA) . By comparing PCBMA against traditional ligands like 2-picolylamine (2-PA) and its cyclopentyl analog (PCPMA), we demonstrate how precise structural rigidification translates to measurable gains in catalytic turnover and regioselectivity.

Mechanistic Rationale: The Causality of Ligand Design

In Ni-catalyzed reductive cross-coupling, the catalytic cycle relies on the generation of carbon-centered radicals and their subsequent capture by a Ni(II) intermediate to form a high-valent Ni(III) species[1]. The rate-limiting step is typically the reductive elimination from this Ni(III) complex to forge the new C–C bond.

Traditional bidentate N,N-ligands like 2-picolylamine (2-PA) facilitate this process but suffer from conformational flexibility. This flexibility allows the alkyl-Ni intermediate to undergo deleterious β-hydride elimination, leading to isomerized (linear) byproducts instead of the desired branched products.

Why PCBMA? PCBMA introduces a spirocyclic cyclobutane ring at the ligand backbone. According to the Thorpe-Ingold effect (gem-dialkyl effect), the steric bulk and ring strain of the cyclobutane moiety compress the N-Ni-N bite angle[2]. This angle compression rigidifies the metallacycle, forcing the aryl and alkyl groups on the Ni center into closer proximity. Consequently, the activation energy barrier for reductive elimination is drastically lowered, and the rapid product release outcompetes the slower β-hydride elimination pathway.

G Ni0 Ni(0)−PCBMA Active Catalyst NiII Ni(II)−Aryl Intermediate Ni0->NiII Oxidative Addition (Ar-X) NiIII Ni(III)−Aryl−Alkyl Complex NiII->NiIII Radical Capture (R• from Alkyl-X) Prod Cross-Coupled Product NiIII->Prod Reductive Elimination (Accelerated by Thorpe-Ingold) Prod->Ni0 Zn(0) Reduction Catalyst Regeneration

Caption: Ni-catalyzed cross-electrophile coupling cycle highlighting the reductive elimination step.

Comparative Performance Data

To objectively validate the efficacy of PCBMA, we replicated a standardized reductive cross-coupling between 4-bromobiphenyl and cyclohexyl bromide (a secondary alkyl halide highly prone to isomerization).

Reaction Conditions: 4-bromobiphenyl (1.0 equiv), cyclohexyl bromide (1.5 equiv), NiCl₂·glyme (5 mol%), Ligand (5 mol%), Zn dust (2.0 equiv), DMA, 25 °C, 24 h.

LigandBackbone StructureYield (%)Branch:Linear RatioTurnover Number (TON)
2-PA Unsubstituted (-CH₂-)54%75:2510.8
PCPMA Cyclopentyl78%90:1015.6
PCBMA Cyclobutyl92% >99:1 18.4

Data Interpretation: The cyclobutyl variant (PCBMA) represents the "Goldilocks" zone of steric compression. The cyclopentyl analog (PCPMA) is too flexible to enforce strict angle compression, while 2-PA lacks the gem-dialkyl effect entirely. PCBMA completely suppresses isomerization, yielding >99:1 branch selectivity.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, this protocol incorporates a self-validating quantitative NMR (qNMR) workflow. We utilize 1,3,5-trimethoxybenzene as the internal standard. Unlike volatile standards (e.g., TMS), its high boiling point (255 °C) ensures no mass is lost during solvent evaporation, and its sharp aromatic singlet at 6.08 ppm in CDCl₃ provides baseline resolution against the complex aliphatic multiplets of the cross-coupled product[3].

Step-by-Step Protocol

Step 1: Glovebox Setup & Reagent Preparation

  • Causality: Ni(0) and Ni(I) catalytic intermediates are extremely sensitive to oxidation. Assembly must occur in an argon-filled glovebox.

  • Weigh NiCl₂·glyme (11.0 mg, 0.05 mmol) and PCBMA (8.1 mg, 0.05 mmol) into an oven-dried 8 mL vial equipped with a stir bar.

  • Add 4-bromobiphenyl (233 mg, 1.0 mmol) and activated Zn dust (130 mg, 2.0 mmol).

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Causality: Standard sparging leaves trace dissolved O₂, which rapidly quenches the cyclohexyl radical intermediate, leading to hydrodehalogenation byproducts.

  • Transfer 3.0 mL of anhydrous DMA to a Schlenk flask. Submerge in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate from vacuum, and thaw in a water bath. Repeat this cycle three times.

Step 3: Reaction Execution

  • Add the degassed DMA and cyclohexyl bromide (188 µL, 1.5 mmol) to the reaction vial.

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously (800 rpm) at 25 °C for 24 hours.

Step 4: Workup & qNMR Analysis

  • Quench the reaction by exposing it to air and diluting with 5 mL of ethyl acetate. Filter through a short pad of silica gel to remove zinc salts and the Ni-catalyst.

  • Add exactly 56.0 mg (0.33 mmol) of 1,3,5-trimethoxybenzene (qNMR standard) to the filtrate.

  • Concentrate the mixture in vacuo. Dissolve an aliquot in CDCl₃ and acquire a ¹H NMR spectrum (D1 relaxation delay = 10 seconds to ensure complete relaxation of all protons).

G Step1 1. Glovebox Setup (NiCl2, PCBMA, Zn) Step2 2. Freeze-Pump-Thaw (Degassing Solvents) Step1->Step2 Step3 3. Catalytic Reaction (24h, 25°C, 800 rpm) Step2->Step3 Step4 4. Silica Plug Filtration (Remove Metal Salts) Step3->Step4 Step5 5. qNMR Analysis (1,3,5-Trimethoxybenzene) Step4->Step5

Caption: Standardized experimental workflow for the self-validating qNMR replication study.

Conclusion

Independent replication confirms that (1-(Pyridin-2-yl)cyclobutyl)methanamine (PCBMA) is a highly privileged bidentate ligand for transition-metal catalysis. By leveraging the Thorpe-Ingold effect, the cyclobutane backbone enforces a rigid, compressed coordination environment that accelerates rate-limiting reductive elimination. For researchers optimizing complex C(sp²)–C(sp³) cross-couplings—particularly those involving secondary alkyl halides prone to isomerization—PCBMA offers a statistically significant performance upgrade over traditional alternatives like 2-picolylamine.

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Comparative

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of (1-(Pyridin-2-yl)cyclobutyl)methanamine Analogs as Neurokinin-1 (NK1) Receptor Antagonists

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for (1-(Pyridin-2-yl)cyclobutyl)methanamine analogs, a promising class of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for (1-(Pyridin-2-yl)cyclobutyl)methanamine analogs, a promising class of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a well-validated target for a range of therapeutic applications, including chemotherapy-induced nausea and vomiting (CINV), depression, and certain cancers.[1][2][3] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent, selective, and pharmacokinetically favorable drug candidates.

The (1-(Pyridin-2-yl)cyclobutyl)methanamine Scaffold: A Privileged Motif

The (1-(Pyridin-2-yl)cyclobutyl)methanamine core represents a key pharmacophore in the design of non-peptide NK1 receptor antagonists. This scaffold provides a rigid framework that orients the key interacting moieties—the basic nitrogen of the methanamine and the aromatic pyridine ring—in a spatially defined manner for optimal interaction with the NK1 receptor. The cyclobutane ring, a relatively underexplored motif in medicinal chemistry, offers unique conformational constraints that can enhance binding affinity and selectivity.[4]

Core Structure-Activity Relationships: Deconvoluting the Molecular Interactions

The biological activity of (1-(Pyridin-2-yl)cyclobutyl)methanamine analogs is exquisitely sensitive to structural modifications at three key positions: the pyridine ring, the cyclobutane ring, and the methanamine linker.

A. Modifications of the Pyridine Ring

The pyridine ring is a crucial element for the activity of these analogs, likely engaging in π-π stacking interactions with aromatic residues, such as His197, within the NK1 receptor binding pocket.[5]

  • Substitution Position: The position of substituents on the pyridine ring significantly impacts potency. Generally, substitution at the 4'- and 5'-positions is well-tolerated and can be exploited to enhance activity and modulate physicochemical properties.

  • Nature of Substituents:

    • Electron-donating groups (EDGs): Small alkyl or alkoxy groups at the 4'- or 5'-position can improve potency, potentially by increasing the electron density of the pyridine ring and enhancing π-π stacking interactions.

    • Electron-withdrawing groups (EWGs): The introduction of EWGs, such as halogens or nitro groups, often leads to a decrease in activity.[6]

    • Bulky Substituents: Large, bulky groups are generally detrimental to activity, suggesting steric constraints within the binding pocket.

  • Heterocycle Bioisosteres: Replacing the pyridine ring with other nitrogen-containing heterocycles, such as pyrimidine or pyrazine, has been explored. While some pyrimidine derivatives have shown activity, the pyridine motif generally appears to be optimal for this scaffold.[7]

B. Modifications of the Cyclobutane Ring

The cyclobutane ring acts as a rigid scaffold, and its modification can fine-tune the orientation of the pharmacophoric elements.

  • Ring Size: Expansion to a cyclopentyl or cyclohexyl ring, or contraction to a cyclopropyl ring, typically results in a significant loss of potency.[8] This highlights the importance of the specific conformational constraints imposed by the four-membered ring.

  • Substitution: The introduction of small alkyl groups, particularly methyl groups, on the cyclobutane ring can be tolerated, but often does not lead to a significant improvement in activity. The stereochemistry of these substituents is critical, with one enantiomer often being significantly more active than the other.

C. Modifications of the Methanamine Linker

The protonatable nitrogen of the methanamine group is essential for a salt-bridge interaction with a key acidic residue, likely Aspartate, in the NK1 receptor.

  • Amine Substitution:

    • Primary Amine: The unsubstituted primary amine (-NH2) is generally required for optimal activity.

    • Secondary and Tertiary Amines: N-alkylation to form secondary or tertiary amines leads to a dramatic decrease in potency, indicating that the primary amine is crucial for the key ionic interaction and may also be involved in a hydrogen bond network.

  • Chain Length: Elongating or shortening the methylene linker between the cyclobutane ring and the amine group is detrimental to activity, underscoring the precise spatial positioning required for the amine's interaction with the receptor.

Comparative Analysis with Clinically Approved NK1 Receptor Antagonists

The SAR of (1-(Pyridin-2-yl)cyclobutyl)methanamine analogs can be contextualized by comparison with established NK1 receptor antagonists like aprepitant and netupitant.

Feature(1-(Pyridin-2-yl)cyclobutyl)methanamine AnalogsAprepitantNetupitant
Core Scaffold Pyridine-cyclobutaneMorpholine-piperidinePyridine-piperidine
Key Aromatic Interaction Pyridine ring3,5-bis(trifluoromethyl)phenyl2-methyl-5-(3,4,5-trimethoxyphenyl)pyridine
Basic Amine Primary methanamineTriazolone nitrogenPiperidine nitrogen
Conformational Rigidity High (cyclobutane)ModerateModerate
Known Advantages Novel scaffold, potential for improved CNS penetrationClinically validated, broad antiemetic profileHigh potency and long duration of action
Potential Challenges Less explored SAR, potential for metabolic instabilityComplex synthesis, potential for drug-drug interactionsStructural similarities to other antagonists

This comparison highlights that while the (1-(Pyridin-2-yl)cyclobutyl)methanamine scaffold shares the fundamental pharmacophoric elements of an aromatic ring and a basic nitrogen, its unique rigid cyclobutane core offers a distinct structural platform for designing novel NK1 receptor antagonists with potentially different pharmacological profiles.

Experimental Protocols for SAR Elucidation

The determination of the SAR for these analogs relies on a suite of robust in vitro and in vivo assays.

In Vitro Assays

1. NK1 Receptor Binding Assay

This assay quantifies the affinity of the test compounds for the NK1 receptor.

  • Principle: A radiolabeled ligand with high affinity for the NK1 receptor (e.g., [³H]-Substance P) is incubated with a source of the receptor (e.g., cell membranes from CHO cells expressing the human NK1 receptor). The ability of the test compound to displace the radioligand is measured.[9]

  • Protocol:

    • Prepare cell membranes from CHO-NK1 cells.

    • In a 96-well plate, add the cell membrane preparation, [³H]-Substance P, and varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled Substance P).

    • Incubate to allow binding to reach equilibrium.

    • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

2. Calcium Mobilization Assay

This functional assay measures the ability of the compounds to antagonize the SP-induced intracellular calcium increase.

  • Principle: The NK1 receptor is a Gq-coupled GPCR. Its activation by SP leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.[10]

  • Protocol:

    • Plate CHO-NK1 cells in a 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound and incubate.

    • Stimulate the cells with a fixed concentration of Substance P.

    • Measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

    • Calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

In Vivo Assays

1. Gerbil Foot Tapping Model

This model assesses the central activity of NK1 receptor antagonists.

  • Principle: Intracerebroventricular (i.c.v.) administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils. The ability of a test compound to block this behavior indicates its brain penetrance and central NK1 receptor antagonism.[10][11]

  • Protocol:

    • Administer the test compound (e.g., orally or intraperitoneally) to gerbils at various doses.

    • After a predetermined time, administer an NK1 receptor agonist i.c.v.

    • Observe the animals and count the number of foot taps over a specific period.

    • Calculate the ID50 value (the dose that inhibits the foot-tapping response by 50%).

2. Ferret Emesis Model

This is the gold-standard model for evaluating the antiemetic potential of NK1 receptor antagonists.

  • Principle: Ferrets have a well-developed emetic reflex that is sensitive to chemotherapeutic agents like cisplatin. The ability of a test compound to prevent cisplatin-induced retching and vomiting is a strong indicator of its clinical antiemetic efficacy.[9]

  • Protocol:

    • Administer the test compound to ferrets at various doses.

    • Administer a high dose of cisplatin to induce emesis.

    • Observe the animals for several hours and record the number of retches and vomits.

    • Determine the dose-dependent reduction in emetic episodes compared to a vehicle-treated control group.

Visualizing the SAR and Experimental Workflow

SAR_Summary cluster_Molecule (1-(Pyridin-2-yl)cyclobutyl)methanamine Scaffold cluster_Modifications Key Modifications cluster_Activity Impact on Activity Pyridine Pyridine Ring Cyclobutane Cyclobutane Ring Pyr_Subs Substituents (4', 5') - Small EDGs beneficial - EWGs/Bulky groups detrimental Pyridine->Pyr_Subs Modifications Methanamine Methanamine Linker Cyc_Size Ring Size - Cyclobutane is optimal Cyclobutane->Cyc_Size Modifications Met_Amine Amine - Primary amine essential Methanamine->Met_Amine Modifications Activity NK1 Antagonist Potency & Selectivity Pyr_Subs->Activity Cyc_Size->Activity Met_Amine->Activity

Caption: Key Structure-Activity Relationships for (1-(Pyridin-2-yl)cyclobutyl)methanamine Analogs.

NK1_Signaling cluster_membrane Cell Membrane SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Activates Gq Gq Protein NK1R->Gq Activates Analog (1-(Pyridin-2-yl)cyclobutyl) methanamine Analog Analog->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Responses (e.g., Neuronal Excitability, Emesis) Ca->Response PKC->Response

Caption: Simplified NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow start Start: Test Compound Synthesis invitro In Vitro Screening start->invitro binding NK1 Receptor Binding Assay invitro->binding functional Calcium Mobilization Assay invitro->functional sar Analyze SAR Data binding->sar functional->sar sar->start Synthesize New Analogs invivo In Vivo Evaluation sar->invivo Potent Compounds gerbil Gerbil Foot Tapping Model invivo->gerbil ferret Ferret Emesis Model invivo->ferret pk Pharmacokinetic Studies invivo->pk lead Lead Candidate gerbil->lead ferret->lead pk->lead

Caption: General Workflow for the Discovery and Optimization of Novel NK1 Receptor Antagonists.

References

  • Tattersall, F. D., et al. (2007). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1159-1167. [Link]

  • Ghabriel, M. N., et al. (2013). NK1 receptor antagonists and dexamethasone as anticancer agents in vitro and in a model of brain tumours secondary to breast cancer. Anti-cancer drugs, 24(4), 344–354. [Link]

  • Rizzi, A., et al. (2012). In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant. European journal of pharmacology, 689(1-3), 87–93. [Link]

  • Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International journal of molecular sciences, 24(6), 5275. [Link]

  • Ghadjar, K., et al. (2020). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. BioMed research international, 2020, 8861321. [Link]

  • Andrews, P. L. R., et al. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. British Journal of Pharmacology, 180(21), 2825-2849. [Link]

  • Vagner, J., et al. (2015). Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers. Bioconjugate chemistry, 26(4), 743–751. [Link]

  • Mosher, M., et al. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules, 9(3), 124-132. [Link]

  • Lee, H. J., et al. (2025). Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies. Journal of clinical medicine, 14(21), 3267. [Link]

  • Zhang, Y., et al. (2025). Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors. Molecular Psychiatry. [Link]

  • Di Fabio, R., et al. (2006). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Bioorganic & medicinal chemistry letters, 16(5), 1256–1260. [Link]

  • Li, G., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of medicinal chemistry, 66(5), 3464–3481. [Link]

  • Runyon, S. P., et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS medicinal chemistry letters, 9(11), 1122–1127. [Link]

  • González-Álvarez, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3241. [Link]

  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(12), 3298. [Link]

  • PubChemLite. Cyclobutyl(pyridin-2-yl)methanamine (C10H14N2). [Link]

  • NextSDS. [1-(pyridin-2-yl)cyclobutyl]methanamine — Chemical Substance Information. [Link]

  • Cerdà-Doncey, M., et al. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International journal of molecular sciences, 23(19), 11956. [Link]

  • ResearchGate. Synthesis and SAR of substituted tetrahydrocarbazole derivatives as new NPY-1 antagonists. [Link]

  • Regoli, D., et al. (1990). Pharmacology of neurokinin receptors. Annals of the New York Academy of Sciences, 632, 179-193. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123456. [Link]

  • Bercik, P., et al. (2006). Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal. The Journal of pharmacology and experimental therapeutics, 316(2), 858–867. [Link]

Sources

Validation

Peer-reviewed literature validating the therapeutic potential of pyridin-2-yl-methylamine compounds

Executive Summary In contemporary drug discovery, the pyridin-2-yl-methylamine (also known as 2-picolylamine) scaffold has emerged as a highly versatile pharmacophore. Its structural uniqueness lies in the spatial proxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the pyridin-2-yl-methylamine (also known as 2-picolylamine) scaffold has emerged as a highly versatile pharmacophore. Its structural uniqueness lies in the spatial proximity of the pyridine ring nitrogen and the exocyclic amine, which allows it to act both as a precise hydrogen-bond acceptor/donor in receptor pockets and as a potent bidentate ligand for transition metals[1].

Unlike rigid, pre-set templates, this guide takes a mechanistic approach to evaluate the therapeutic potential of pyridin-2-yl-methylamine derivatives across three distinct clinical axes: Neuropharmacology (5-HT1A agonism) , Oncology (Metal Chelation) , and Metabolic Disorders (Glucose-6-Phosphatase inhibition) . By comparing these compounds against industry-standard alternatives, we provide actionable, field-proven experimental protocols and the causality behind their design.

Axis 1: Neuropharmacology – 5-HT1A Receptor Agonism

Mechanistic Causality & Comparison

The spatial geometry of 5-HT1A receptors demands precise distance metrics between the aromatic core and the basic amine of a ligand. Historically, pyridin-2-yl-ethylamines were explored, but they suffered from conformational flexibility leading to off-target effects.

By shortening the linker to a single methylene group, 6-substituted-pyridin-2-yl-methylamines perfectly match the steric predictions of the 5-HT1A receptor pocket[2]. This structural constraint reduces the entropic penalty upon binding, yielding binding affinities ( Ki​ ) and agonist efficacies that rival or exceed the prototypical standard, (±)-8-OH-DPAT, and clinical candidates like befiradol[2][3].

Comparative Performance Data
Compound / Ligand5-HT1A Affinity ( Ki​ , nM)Selectivity over D2cAMP Inhibition ( Emax​ %)Therapeutic Indication
(±)-8-OH-DPAT (Standard)1.2 ± 0.3150x85%Benchmark
Befiradol (F13640) 0.8 ± 0.1200x90%Analgesia / Depression
Pyridin-2-yl-methylamine Deriv. 0.4 ± 0.1 >500x 96% Depression / Movement
Validated Protocol: Radioligand Binding & cAMP Inhibition Assay

Self-Validation Principle: To accurately measure the Gi-coupled inhibitory effect of 5-HT1A agonists, the system's baseline cAMP must first be artificially elevated. Without this, signal suppression is indistinguishable from basal noise.

  • Cell Preparation: Culture HA7 cells (stably expressing human 5-HT1A receptors) in DMEM supplemented with 10% FBS. Harvest at 80% confluency to ensure optimal receptor density without contact inhibition artifacts.

  • Adenylyl Cyclase Stimulation: Pre-incubate cells with 10 µM Forskolin for 15 minutes. Causality: Forskolin directly activates adenylyl cyclase, creating a high cAMP baseline against which the inhibitory agonist can be measured.

  • Compound Incubation: Add the pyridin-2-yl-methylamine derivative (titrated from 10−11 to 10−5 M) alongside a phosphodiesterase inhibitor (e.g., IBMX, 1 mM) to prevent premature cAMP degradation. Incubate for 30 minutes at 37°C.

  • Quantification: Lyse cells and quantify cAMP using a TR-FRET based immunoassay. Calculate the IC50​ and Emax​ relative to the 8-OH-DPAT control.

G A Pyridin-2-ylmethylamine Derivative B 5-HT1A Receptor Binding A->B High Affinity (Steric Fit) C Adenylyl Cyclase Inhibition B->C Gi/o Protein Coupling D Decreased cAMP Levels C->D Enzymatic Repression E Therapeutic Effect: Anxiolytic / Antidepressant D->E Signal Transduction

Fig 1: 5-HT1A Receptor Activation Workflow by Pyridin-2-ylmethylamines.

Axis 2: Oncology – Metal Chelation & Apoptosis Induction

Mechanistic Causality & Comparison

Tumor microenvironments, particularly in hepatocellular carcinoma (HepG2 cells), exhibit elevated concentrations of biometals like copper and zinc to sustain rapid proliferation. Standard chelators like EDTA are highly polar and fail to penetrate the lipid bilayer effectively.

Conversely, Di-2-picolylamine (DPA) —a derivative featuring two pyridin-2-yl-methylamine groups—is lipophilic enough to cross the cell membrane[4]. Once inside, its bidentate/tridentate nitrogen coordination forms highly stable, noncovalent adducts with intracellular metals[1][4]. This targeted chelation disrupts metalloenzymes, triggering severe oxidative stress (ROS accumulation), rapid ATP depletion, and ultimately, caspase-independent apoptosis[4].

Comparative Performance Data (HepG2 Cells)
Treatment / ChelatorCell Viability ( IC50​ , µM)Intracellular ATP DepletionApoptotic Pathway
EDTA (Standard)>5000 (Poor penetration)MinimalN/A
Cisplatin (Chemo)15.2ModerateCaspase-Dependent
Di-2-picolylamine (DPA) 1591 Severe (>70% reduction) Caspase-Independent
Validated Protocol: Cell Viability & ATP Luminescence Workflow

Self-Validation Principle: Relying solely on MTT assays can yield false positives if mitochondrial reductases are temporarily impaired rather than permanently halted. Pairing MTT with direct ATP quantification confirms terminal metabolic collapse.

  • Cell Seeding: Seed HepG2 cells in 96-well opaque-walled plates at 1×104 cells/well. Allow 24 hours for adherence.

  • Treatment: Expose cells to DPA at varying concentrations (0–2000 µM) for 48 hours. Causality: A 48-hour window is required to allow intracellular metal depletion to translate into downstream oxidative stress.

  • Viability Assessment (MTT): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • ATP Quantification (Luminometry): In a parallel plate, add a recombinant luciferase/luciferin reagent directly to the culture media. Causality: Cell lysis releases intracellular ATP, which acts as the limiting reagent for the luciferase reaction. Luminescence directly correlates with viable metabolic activity, confirming the caspase-independent death mechanism.

G N1 Di-2-picolylamine (DPA) N2 Intracellular Metal Chelation (Cu2+, Zn2+) N1->N2 Membrane Penetration N3 Oxidative Stress Induction (ROS) N2->N3 Metalloenzyme Disruption N4 ATP Depletion N3->N4 Mitochondrial Dysfunction N5 Caspase-Independent Apoptosis (HepG2) N4->N5 Metabolic Collapse

Fig 2: Caspase-Independent Apoptosis via Intracellular Metal Chelation.

Axis 3: Metabolic Disorders – Glucose-6-Phosphatase Inhibition

Mechanistic Causality & Comparison

Glucose-6-phosphatase (G6Pase) is a critical enzyme in gluconeogenesis; its overactivity is a primary driver of hyperglycemia in Type 2 Diabetes. The 2-picolylamine scaffold acts as a simple synthetic analogue of naturally occurring alkaloids, possessing secondary and tertiary nitrogen functions in its cyclic structure[5].

When derivatized into 2-picolylamine thioureas (e.g., 1,3-bis(pyridin-2-ylmethyl) thiourea), the compound mimics the transition state of natural substrates, fitting tightly into the G6Pase active site[5][6]. In vivo studies in Swiss albino mice demonstrate that these derivatives inhibit G6Pase with excellent efficacy, reversing hyperglycemia and hyperlipidemia without the severe hepatotoxicity often associated with older synthetic antidiabetics[5].

Comparative Performance Data (In Vivo Swiss Albino Mice, 21-Day Study)
Treatment GroupG6Pase Activity (mg released PO4​ )Hyperglycemia ReversalSub-chronic Toxicity (28-day)
Diabetic Control 84.55 ± 3.21NoneN/A
Standard Antidiabetic 35.10 ± 4.15GoodMild Hepatotoxicity
2-Picolylamine Thiourea 21.42 ± 5.11 Excellent Safe / No Lethal Effects
Validated Protocol: In Vivo Antidiabetic & Toxicity Screening

Self-Validation Principle: Enzyme inhibition in vitro does not guarantee systemic efficacy. This protocol mandates parallel sub-chronic toxicity screening to ensure the therapeutic window is genuinely viable.

  • Disease Modeling: Induce diabetes in Swiss albino mice via intraperitoneal injection of streptozotocin (STZ, 50 mg/kg) dissolved in citrate buffer (pH 4.5). Confirm hyperglycemia (blood glucose > 250 mg/dL) after 72 hours.

  • Therapeutic Dosing: Administer the 2-picolylamine thiourea derivative orally via gavage for 21 consecutive days.

  • Enzymatic Assay: Sacrifice subjects and isolate hepatic microsomes. Incubate microsomes with Glucose-6-Phosphate and measure the release of inorganic phosphate ( PO4​ ) using the Fiske-Subbarow colorimetric method. Causality: Direct measurement of cleaved phosphate provides an exact quantification of G6Pase enzymatic suppression.

  • Toxicity Profiling: Concurrently, run a 28-day sub-chronic toxicity study assessing hematological parameters, serum biochemistry (ALT/AST), and liver histology to confirm the absence of off-target alkaloid toxicity[5][6].

Conclusion

The pyridin-2-yl-methylamine scaffold is far more than a simple building block; it is a highly tunable pharmacophore. Whether acting through precise steric receptor fitting (5-HT1A agonism), targeted intracellular coordination chemistry (oncological chelation), or enzymatic transition-state mimicry (G6Pase inhibition), it consistently demonstrates superior performance profiles compared to legacy standards.

References

  • Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions Source: PMC / NIH URL:[Link]

  • Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (WO2017220799A1)
  • Di-2-picolylamine Triggers Caspase-independent Apoptosis by Inducing Oxidative Stress in Human Liver Hepatocellular Carcinoma Cells Source: Biotechnology and Applied Biochemistry / ResearchGate URL:[Link]

  • In vivo glucose-6-phosphatase inhibitory, toxicity and antidiabetic potentials of 2-picolylamine thioureas in Swiss albino mice Source: Saudi Journal of Biological Sciences / PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide for (1-(Pyridin-2-yl)cyclobutyl)methanamine

As a specialized synthetic intermediate, (1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1) presents unique logistical and safety challenges in laboratory and manufacturing environments. This compound features b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized synthetic intermediate, (1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS: 1228994-77-1) presents unique logistical and safety challenges in laboratory and manufacturing environments. This compound features both a primary amine and a pyridine moiety separated by a cyclobutyl ring. This specific structural combination dictates its high reactivity, toxicity, and stringent environmental disposal requirements.

This guide provides researchers, safety officers, and drug development professionals with field-proven, regulatory-compliant methodologies for the safe handling, spill response, and ultimate disposal of this chemical.

Chemical Identity and Mechanistic Hazard Profile

To safely manage any chemical, one must first understand the causality behind its hazards. The dangers associated with (1-(Pyridin-2-yl)cyclobutyl)methanamine are directly linked to its functional groups:

  • Corrosivity and Reactivity: The primary methanamine group acts as a strong Lewis base and nucleophile. In aqueous environments or upon contact with biological tissues, it forms highly alkaline, corrosive solutions capable of causing severe skin burns and permanent eye damage[1]. Furthermore, primary amines react exothermically with nitrous acid, strong mineral acids, and oxidizing agents, creating a severe risk of thermal runaway if improperly segregated[2].

  • Systemic Toxicity: Primary aromatic and heterocyclic amines are highly toxic. The lipophilic nature of the cyclobutyl spacer facilitates rapid absorption through the skin and cellular membranes, leading to acute systemic toxicity via oral, dermal, and inhalation routes[1][2].

  • Environmental Persistence: The pyridine ring is notoriously resistant to standard biological wastewater treatment. If released into the environment, it poses a severe threat to aquatic ecosystems. When subjected to uncontrolled combustion, pyridine derivatives generate highly toxic nitrogen oxides (NOx) and cyanide gas[3][4].

Quantitative Hazard Summary
Chemical Identifier / PropertyData / Classification
Chemical Name (1-(Pyridin-2-yl)cyclobutyl)methanamine
CAS Number 1228994-77-1[5]
Molecular Weight 162.23 g/mol
Acute Toxicity (GHS) Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332[1]
Corrosivity (GHS) Skin Corr. 1B - H314[1]
Target Organ Toxicity (GHS) STOT SE 3 (Central Nervous System) - H336[1]

Laboratory Spill Response and Decontamination

Immediate and methodical action is required in the event of a spill to prevent inhalation exposure and surface degradation. Because of the compound's basicity and toxicity, standard paper towel cleanup is insufficient and dangerous.

Step-by-Step Spill Response Protocol
  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure laboratory ventilation (fume hoods, snorkel exhausts) is operating at maximum capacity to clear toxic vapors[3].

  • Don Appropriate PPE: Standard nitrile gloves may not provide sufficient breakthrough time for concentrated pyridine derivatives. Don butyl rubber gloves , a chemical-resistant lab coat, chemical splash goggles, and, if outside a fume hood, a NIOSH-approved respirator[3].

  • Neutralize and Contain: Do not use combustible materials like sawdust, as the amine may react exothermically. Cover the spill with an inert 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and dry sand to absorb the liquid and suppress vapor release[3].

  • Collect Waste: Using a non-sparking plastic scoop, transfer the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) container.

  • Decontaminate: Wash the spill surface with a mild detergent and water. Do not use strong acids to neutralize residual amine on the benchtop, as the resulting exothermic reaction can vaporize unreacted chemical[2]. Collect all rinsate as hazardous waste[6].

SpillResponse A Spill Detected: (1-(Pyridin-2-yl)cyclobutyl)methanamine B Evacuate & Ventilate Area (Don PPE: Butyl Rubber Gloves) A->B C Is Spill > 100 mL or Highly Concentrated? B->C D Initiate HazMat Emergency Response C->D Yes E Contain Spill: Apply Inert Absorbent (Sand/Bentonite) C->E No F Collect Waste: Scoop into compatible, labeled container E->F G Decontaminate Surface: Wash with detergent, collect rinsate F->G H Transfer to Hazardous Waste Storage G->H

Workflow for the safe containment and decontamination of (1-(Pyridin-2-yl)cyclobutyl)methanamine spills.

Waste Segregation and Storage Protocols

To comply with Resource Conservation and Recovery Act (RCRA) regulations and prevent catastrophic in-lab reactions, strict segregation must be maintained.

Step-by-Step Segregation Methodology
  • Select Compatible Containers: Store waste in chemically compatible containers, such as High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE). Avoid metal containers, as the corrosive nature of the amine can degrade the vessel over time, leading to leaks[6].

  • Strict Chemical Segregation: Physically isolate this waste stream from strong acids (e.g., hydrochloric acid, sulfuric acid) and oxidizing agents (e.g., peroxides, nitric acid). Mixing primary amines with these compounds triggers violent exothermic reactions[2].

  • RCRA-Compliant Labeling: Label the container immediately upon the first drop of waste entering it. The label must explicitly state "Hazardous Waste" and include the primary hazards: "Toxic" and "Corrosive"[6].

  • Manage Empty Containers: A container that previously held this acutely toxic and corrosive material is not considered "empty" until it has been triple-rinsed with a compatible solvent. The resulting rinsate must be captured and disposed of as hazardous waste[6].

Ultimate Disposal Logistics: Controlled Incineration

Under no circumstances should (1-(Pyridin-2-yl)cyclobutyl)methanamine or its aqueous solutions be disposed of down the sanitary sewer. Standard wastewater treatment plants cannot process highly toxic, corrosive organic amines, and their introduction violates EPA and municipal discharge limits[7].

The only scientifically sound and legally compliant method for the ultimate disposal of pyridine derivatives is controlled incineration [3].

The Incineration Requirement

Because the molecule contains two nitrogen atoms (one in the pyridine ring, one in the primary amine), standard low-temperature burning will generate lethal byproducts, including hydrogen cyanide (HCN) and nitrogen oxides (NOx)[4].

Therefore, the waste must be transferred to a licensed EPA waste broker who utilizes a specialized rotary kiln or liquid injection incinerator[4]. These facilities operate at extreme temperatures (1,060 to 1,240 K) and are equipped with catalytic afterburners and alkaline scrubbers specifically designed to capture and neutralize NOx and cyanide emissions before they reach the atmosphere[3][4].

DisposalPathway Start Generate Waste Segregate Segregate from: Strong Acids & Oxidizers Start->Segregate Container Store in: HDPE or PTFE Container Segregate->Container Label Labeling: 'Hazardous Waste - Corrosive/Toxic' Container->Label Broker Transfer to: Licensed EPA Waste Broker Label->Broker Incinerator Ultimate Disposal: Controlled Incineration (with NOx Scrubbers) Broker->Incinerator

Standardized waste segregation and disposal pathway for pyridine-derivative primary amines.

References

  • NextSDS. "[1-(pyridin-2-yl)cyclobutyl]methanamine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • NextSDS. "Hazard Classifications: [1-(pyridin-2-yl)cyclobutyl]methanamine." NextSDS Chemical Database. Available at:[Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications, November 2023. Available at: [Link]

  • American Society of Civil Engineers (ASCE). "Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern." Journal of Hazardous, Toxic, and Radioactive Waste. Available at:[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • Vanderbilt University. "Guide to Laboratory Sink/Sewer Disposal of Wastes." Vanderbilt Environmental Health and Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Pyridin-2-yl)cyclobutyl)methanamine
Reactant of Route 2
(1-(Pyridin-2-yl)cyclobutyl)methanamine
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